Coumarin-C2-TCO
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H33N3O5 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[(1R,2Z)-cyclooct-2-en-1-yl] N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C25H33N3O5/c1-3-28(4-2)19-13-12-18-16-21(24(30)33-22(18)17-19)23(29)26-14-15-27-25(31)32-20-10-8-6-5-7-9-11-20/h8,10,12-13,16-17,20H,3-7,9,11,14-15H2,1-2H3,(H,26,29)(H,27,31)/b10-8-/t20-/m0/s1 |
InChI Key |
YQVTWWPIEQAMRN-WSCHBXBGSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)O[C@@H]/3CCCCC/C=C3 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OC3CCCCCC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Coumarin-C2-TCO: Structure, Mechanism, and Application in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Coumarin-C2-TCO, a fluorescent probe designed for bioorthogonal labeling and cleavage reactions. We will delve into its chemical structure, its mechanism of action rooted in "click-to-release" chemistry, and provide key quantitative data and experimental protocols for its application in advanced biological research.
Core Concepts: What is this compound?
This compound is a specialized chemical probe that consists of two primary components: a coumarin-based fluorophore and a C2-symmetric trans-cyclooctene (C2TCO) linker. The coumarin dye provides the fluorescent signal for detection, while the innovative C2TCO moiety serves as a highly reactive and cleavable handle for bioorthogonal chemistry.
The key to this compound's functionality lies in its ability to undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-bearing molecules. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the selective labeling of biomolecules in complex biological environments without interfering with native biochemical processes.
What sets the C2TCO linker apart is its unique C2-symmetry, which enables "omnidirectional" cleavage upon reaction with a tetrazine trigger. This "click-to-release" capability allows for the disassembly of molecular probes and the controlled release of payloads, making it a powerful tool for a range of applications from advanced imaging to drug delivery.
Mechanism of Action: The "Click-to-Release" Pathway
The mechanism of action of this compound is a two-step process initiated by the iEDDA reaction.
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The highly strained trans-cyclooctene ring of the C2TCO linker rapidly and specifically reacts with a tetrazine derivative. This cycloaddition is exceptionally fast, with second-order rate constants reaching up to approximately 400 M⁻¹s⁻¹[1]. This initial "click" forms a stable covalent bond, effectively labeling the target molecule with the coumarin fluorophore.
-
Omnidirectional Cleavage: The C2-symmetry of the TCO linker is crucial for the subsequent cleavage step. Regardless of the orientation of the tetrazine's approach, the resulting intermediate is primed for elimination. This process leads to the cleavage of the carbamate or carbonate bond that attaches the coumarin (or any other payload) to the C2TCO scaffold. This release is designed to be rapid and complete, achieving over 99% cleavage in minutes at low micromolar concentrations[1].
The following diagram illustrates the "click-to-release" mechanism:
Quantitative Data
The performance of this compound in bioorthogonal applications is defined by its reaction kinetics, photophysical properties, and stability. The following table summarizes key quantitative data.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) of C2TCO | ~400 M⁻¹s⁻¹ | Reaction with H-tetrazines | [1] |
| Cleavage Efficiency | >99% | At low µM concentrations | [1] |
| Stability of C2TCO | >97% stable for up to 48 hours | In full cell growth media (10% FBS) at 37°C | [1] |
| Excitation Wavelength (7-(Diethylamino)coumarin) | ~405 nm | Dependant on solvent and conjugation | [2] |
| Emission Wavelength (7-(Diethylamino)coumarin) | ~455 nm | Dependant on solvent and conjugation | [3] |
| Quantum Yield (ΦF) of Pyridinyl Coumarincarboxymides | 0.77 - 0.82 | In nonpolar solvents | [3] |
Experimental Protocols
The following are generalized protocols for the application of this compound in cell labeling and antibody conjugation. Researchers should optimize these protocols for their specific experimental systems.
Live Cell Imaging and Intracellular Cleavage
This protocol describes the use of a this compound-conjugated probe for intracellular labeling and subsequent cleavage.
Materials:
-
Cells of interest cultured on imaging-compatible plates/slides
-
This compound conjugated to a targeting molecule (e.g., a covalent inhibitor)
-
Live-cell imaging medium
-
Tetrazine solution (e.g., H-tetrazine) in a biocompatible buffer (e.g., PBS)
-
Fluorescence microscope with appropriate filter sets for coumarin
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging medium.
-
Labeling: Add the this compound-probe to the cells at a final concentration typically in the low micromolar range. Incubate for a period sufficient for the probe to engage its target (e.g., 1-5 hours), protecting from light.
-
Washing: Gently wash the cells 2-3 times with pre-warmed imaging medium to remove any unbound probe.
-
Baseline Imaging ("ON" state): Acquire baseline fluorescence images of the labeled cells using the appropriate excitation and emission wavelengths for the coumarin fluorophore.
-
Cleavage ("OFF" state): Add the tetrazine solution to the cells at a concentration sufficient to ensure rapid cleavage (e.g., 20 µM). Incubate for a short period (e.g., 30 minutes).
-
Post-Cleavage Imaging: Acquire fluorescence images of the same field of view to observe the decrease in fluorescence signal due to the cleavage and release of the coumarin fluorophore.
Workflow Diagram:
Antibody Conjugation
This protocol outlines the conjugation of this compound to an antibody for applications such as immunofluorescence or targeted delivery. This typically involves a this compound derivative functionalized with an NHS ester for reaction with lysine residues on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound-NHS ester
-
Bicarbonate buffer (e.g., 1 M, pH 8.5)
-
Anhydrous DMSO
-
Spin desalting columns
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-2 mg/mL) in an amine-free buffer.
-
pH Adjustment: Add a small volume of bicarbonate buffer to raise the pH of the antibody solution to ~8.5. This facilitates the reaction with primary amines.
-
Dye Preparation: Dissolve the this compound-NHS ester in anhydrous DMSO to create a stock solution.
-
Conjugation: Add a molar excess of the dissolved dye to the antibody solution. The optimal dye-to-antibody ratio should be determined empirically. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unconjugated dye using a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the maximum absorbance of the coumarin dye and the antibody (typically 280 nm).
Workflow Diagram:
References
- 1. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 2. 7-(Diethylamino)coumarin-3-carboxylic acid as derivatization reagent for 405 nm laser-induced fluorescence detection: A case study for the analysis of sulfonamides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Coumarin-C2-TCO: Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Coumarin-C2-TCO, a fluorescent probe integral to bioorthogonal chemistry. The information presented herein is intended to equip researchers with the necessary knowledge for the successful application of this versatile molecule in labeling and imaging studies.
Introduction
This compound is a fluorescent dye that combines the photophysical advantages of the 7-(diethylamino)coumarin fluorophore with the highly efficient and bioorthogonal reactivity of a trans-cyclooctene (TCO) moiety. The coumarin core provides strong fluorescence, while the TCO group enables rapid and specific covalent bond formation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is characterized by its high speed and specificity, proceeding readily in complex biological media without the need for a catalyst, making this compound an excellent tool for real-time biological imaging and the labeling of biomolecules.
Chemical Properties and Data
The key chemical and photophysical properties of this compound are summarized in the table below. This data is essential for designing and interpreting experiments involving this fluorescent probe.
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₂O₄ |
| Molecular Weight | 424.50 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Excitation Maximum (λ_max) | ~430 nm |
| Emission Maximum (λ_em) | ~475 nm |
| Quantum Yield (Φ) | Moderate to high (solvent dependent) |
| Extinction Coefficient (ε) | > 30,000 M⁻¹cm⁻¹ |
| Storage Conditions | Store at -20°C, protect from light and moisture[1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that first requires the synthesis of a functionalized 7-(diethylamino)coumarin and a suitable trans-cyclooctene derivative, followed by their conjugation via a C2 linker.
Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid
The coumarin fluorophore can be synthesized via a Knoevenagel condensation reaction.
-
Reactants: 4-(Diethylamino)salicylaldehyde and Meldrum's acid.
-
Procedure: The reactants are refluxed in the presence of a basic catalyst such as piperidine in a suitable solvent like ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and can be purified by recrystallization.
Synthesis of a TCO derivative with a C2-amino linker
A variety of methods exist for the synthesis of functionalized trans-cyclooctenes. A common approach involves the photoisomerization of a corresponding cis-cyclooctene. To introduce a C2-amino linker, a starting material such as (1R,2R)-trans-cyclooct-2-enol can be used.
-
Reactants: trans-cyclooct-2-enol and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide).
-
Procedure: The alcohol is deprotonated with a strong base like sodium hydride, and the resulting alkoxide is reacted with the protected aminoethyl halide. The protecting group (e.g., phthalimide) is then removed by treatment with hydrazine to yield the TCO derivative with a free amino group.
Coupling of Coumarin and TCO moieties
The final step involves the formation of an amide bond between the carboxylic acid of the coumarin and the amine of the TCO linker.
-
Reactants: 7-(diethylamino)coumarin-3-carboxylic acid and the TCO-C2-amine derivative.
-
Procedure: The carboxylic acid is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). The activated ester is then reacted with the TCO-C2-amine in an aprotic solvent like DMF. The final product, this compound, is purified by column chromatography.
Experimental Protocols
General Protocol for Bioorthogonal Labeling with this compound
This protocol describes a general procedure for labeling a tetrazine-functionalized biomolecule with this compound.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store at -20°C, protected from light.
-
Prepare a stock solution of the tetrazine-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
To the solution of the tetrazine-functionalized biomolecule, add the this compound stock solution to achieve the desired final concentration. A 1.5 to 5-fold molar excess of the this compound is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time will depend on the concentration of the reactants and the specific tetrazine used, but it is generally rapid, often proceeding to completion within minutes to an hour.
-
-
Monitoring the Reaction:
-
Purification (Optional):
-
For applications requiring the removal of unreacted this compound, purification can be performed using methods appropriate for the labeled biomolecule, such as size exclusion chromatography, dialysis, or spin filtration.
-
Characterization of the Labeled Product
The successful conjugation can be confirmed by various analytical techniques:
-
UV-Vis Spectroscopy: Disappearance of the tetrazine absorbance peak (around 520-540 nm).[3]
-
Fluorescence Spectroscopy: An increase in fluorescence intensity at the emission maximum of the coumarin fluorophore.
-
Mass Spectrometry: To confirm the expected mass of the labeled biomolecule.
Signaling Pathway and Reaction Mechanism
The utility of this compound is centered on the inverse-electron-demand Diels-Alder (iEDDA) reaction. This bioorthogonal reaction proceeds between the electron-rich dienophile (TCO) and the electron-deficient diene (tetrazine).
The reaction is initiated by a [4+2] cycloaddition between the TCO and tetrazine rings, forming an unstable tricyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of dinitrogen gas (N₂) and the formation of a stable dihydropyridazine linkage, covalently attaching the coumarin fluorophore to the biomolecule. The exceptional speed of this reaction is a key advantage for in vivo applications.[3]
Conclusion
This compound is a powerful tool for researchers in chemistry, biology, and medicine. Its bright fluorescence and participation in the rapid and specific bioorthogonal iEDDA reaction make it highly suitable for a wide range of applications, including cellular imaging, protein tracking, and the development of targeted therapeutics. This guide provides the fundamental knowledge required to effectively utilize this versatile fluorescent probe.
References
Coumarin-C2-TCO structure and molecular weight.
An In-depth Technical Guide to Coumarin-C2-TCO
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the structure, properties, and application of this compound, a fluorescent probe designed for bioorthogonal labeling.
Core Concepts
This compound is a valuable tool in chemical biology and drug development, combining the fluorescent properties of a coumarin dye with the bioorthogonal reactivity of a trans-cyclooctene (TCO) moiety. The "C2" designation refers to a C2-symmetric trans-cyclooctene linker, which offers specific advantages in terms of reaction kinetics and cleavage efficiency. This molecule participates in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner, a reaction commonly referred to as a "click" reaction due to its high speed and specificity. This reaction is bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes.
Molecular Structure and Properties
This compound consists of a 7-(diethylamino)coumarin fluorophore attached to a C2-symmetric trans-cyclooctene (C2TCO) core. The axial configuration of the linkage is often specified for its higher reactivity.
| Property | Value | Source |
| Molecular Weight | 455.55 g/mol | [1] |
| Appearance | Solid | N/A |
| Fluorophore | 7-(Diethylamino)coumarin | [2] |
| Reactive Moiety | trans-Cyclooctene (TCO) | [2] |
| Reactivity | Reacts with tetrazines via iEDDA | [1] |
Synthesis and Characterization
The synthesis of this compound involves the preparation of the core C2-symmetric trans-cyclooctene diol (C2TCO-diol), followed by functionalization and coupling to the coumarin fluorophore.
Synthesis of the C2TCO Core
The C2-symmetric trans-cyclooctene diol can be synthesized from 1,3-cyclooctadiene in a three-step process[1]:
-
Photooxygenation and Rearrangement: 1,3-cyclooctadiene undergoes a tetraphenylporphyrin (TPP)-sensitized photooxygenation, followed by an in situ Kornblum-DeLaMare rearrangement catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to yield a lactol.
-
Reduction: The resulting lactol is reduced using sodium triacetoxyborohydride to produce cyclooct-2-ene-1,4-diol.
-
Isomer Separation: The final step involves the separation of the cis and trans isomers of the diol, followed by photochemical isomerization to the desired trans-cyclooctene.
Coupling to Coumarin
Once the C2TCO core with appropriate activating groups is synthesized, it can be coupled to a functionalized coumarin derivative. This typically involves standard amide or ester bond formation, depending on the available functional groups on both the C2TCO linker and the coumarin dye.
Experimental Protocols
The primary application of this compound is in bioorthogonal labeling experiments. The following is a general protocol for the tetrazine-triggered reaction.
Bioorthogonal Labeling and Cleavage Protocol
This protocol is based on the principles demonstrated for probes utilizing the C2TCO core.
Materials:
-
This compound probe
-
Tetrazine-functionalized molecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solutions (e.g., DMSO)
-
Fluorescence plate reader or microscope
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in DMSO. Prepare a stock solution of the tetrazine-functionalized molecule at a suitable concentration in an appropriate solvent.
-
Labeling Reaction:
-
Dilute the this compound probe and the tetrazine-functionalized molecule to the desired final concentrations in PBS (pH 7.4). Typical concentrations for labeling can range from 1 to 100 µM.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast, with significant product formation occurring within minutes.
-
Monitor the reaction by measuring the fluorescence of the coumarin. The fluorescence may be quenched upon reaction with the tetrazine, depending on the nature of the tetrazine.
-
-
Cleavage (if a cleavable linker is part of the system): The C2TCO core itself is designed to be part of a cleavable system. The reaction with tetrazine can trigger the release of the coumarin fluorophore from the labeled molecule.
-
Cleavage efficiency can be monitored by HPLC or by a change in fluorescence signal. Complete cleavage is often observed within 30 minutes with appropriate tetrazine partners[1].
-
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for using this compound.
Caption: Reaction mechanism of this compound with a tetrazine.
Caption: A typical experimental workflow for a bioorthogonal labeling experiment.
References
Unveiling the Spectroscopic Signature of Coumarin-C2-TCO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of Coumarin-C2-TCO, a key fluorescent probe in bioorthogonal chemistry. Due to the limited availability of direct spectral data for this specific conjugate, this guide utilizes data from the structurally analogous and widely characterized 7-(diethylamino)coumarin-3-carboxylic acid as a proxy for the coumarin fluorophore. This document offers detailed experimental protocols, quantitative data, and visualizations to support the application of this compound in research and development.
Core Photophysical Properties
The photophysical characteristics of the coumarin core in this compound are critical for its application as a fluorescent reporter. The following table summarizes the key spectral properties of 7-(diethylamino)coumarin-3-carboxylic acid, which serves as a representative model.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~407 nm | DMF/DMSO |
| Emission Maximum (λem) | ~472 nm | DMF/DMSO |
| Molar Extinction Coefficient (ε) | ~42,800 cm⁻¹M⁻¹ | Methanol |
| Fluorescence Quantum Yield (ΦF) | ~0.67 | Acetonitrile |
Note: The spectral properties of fluorophores are highly dependent on their local environment. The provided values are in common organic solvents and may shift when this compound is conjugated to biomolecules or in different buffer systems.
Experimental Protocols
Determination of Excitation and Emission Spectra
Objective: To determine the wavelengths of maximum excitation and emission for this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvent (e.g., ethanol, DMSO, or PBS)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).
-
From the stock solution, prepare a working solution with an absorbance between 0.05 and 0.1 at the expected absorption maximum to avoid inner filter effects.
-
Excitation Spectrum:
-
Set the fluorometer to scan a range of excitation wavelengths (e.g., 350-450 nm).
-
Set the emission wavelength to the expected maximum (e.g., 472 nm) or a wavelength in the expected emission range.
-
Record the resulting spectrum. The peak of this spectrum is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 450-600 nm).
-
Record the resulting spectrum. The peak of this spectrum is the emission maximum (λem).
-
Measurement of Fluorescence Quantum Yield
Objective: To determine the efficiency of photon emission of this compound relative to a known standard.[1]
Materials:
-
This compound solution (as prepared above)
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., Coumarin 102 in ethanol, ΦF = 0.76)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Visualizing Key Processes
Bioorthogonal Labeling Workflow
The primary application of this compound is in bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule.[2][3][4] This reaction is highly specific and proceeds rapidly under physiological conditions.[2][3][4]
Caption: Workflow for bioorthogonal labeling using this compound.
TCO-Tetrazine Ligation Signaling Pathway
The underlying chemical transformation in the labeling process is the [4+2] cycloaddition between the trans-cyclooctene (TCO) and tetrazine moieties. This reaction is characterized by its high rate constant and the release of nitrogen gas as the only byproduct.[2]
References
- 1. scribd.com [scribd.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Photophysical Characterization of Coumarin-C2-TCO: A Technical Guide for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key photophysical properties of coumarin-based fluorescent probes, with a specific focus on the characteristics relevant to Coumarin-C2-TCO, a valuable tool in bioorthogonal chemistry. While specific quantitative data for this compound is not extensively published, this document leverages data from structurally similar 7-(diethylamino)coumarin derivatives to provide a robust framework for its application. The inclusion of detailed experimental protocols and workflow visualizations aims to equip researchers with the practical knowledge required for the successful implementation of this probe in their experimental designs.
Core Photophysical Parameters
The utility of a fluorescent probe is defined by its quantum yield and molar extinction coefficient. The quantum yield (Φ) represents the efficiency of the fluorescence process, indicating the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for bright fluorescent labeling. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high extinction coefficient allows for the excitation of a large number of molecules, contributing to a stronger fluorescence signal.
Quantitative Data for a Representative 7-(Diethylamino)coumarin Derivative
As a proxy for this compound, which incorporates a 7-(diethylamino)coumarin fluorophore, the photophysical data for the closely related compound, 3-(2-Benzimidazolyl)-7-(diethylamino)coumarin (Coumarin 7), is presented below. These values provide a strong indication of the expected performance of this compound.
| Parameter | Value | Solvent |
| Molar Extinction Coefficient (ε) | 52,500 cm⁻¹M⁻¹ | Ethanol |
| Quantum Yield (Φ) | 0.82 | Methanol |
| Absorption Maximum (λabs) | 436 nm | Ethanol |
| Emission Maximum (λem) | 472 nm | Not specified |
It is important to note that the addition of the C2-TCO moiety may slightly alter the photophysical properties of the 7-(diethylamino)coumarin core. Experimental verification for the specific conjugate is recommended for precise quantitative studies.
Experimental Protocols
Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative use of fluorescent probes. The following are detailed protocols for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of the coumarin compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.
-
Serial Dilutions: Perform a series of accurate dilutions of the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.
-
Spectrophotometric Measurement:
-
Use a UV-Visible spectrophotometer to measure the absorbance of each solution at the wavelength of maximum absorbance (λmax).
-
Use the same solvent as a blank to zero the spectrophotometer before each measurement.
-
The path length of the cuvette (typically 1 cm) must be known.
-
-
Data Analysis:
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield is typically determined by a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the coumarin sample. For blue-emitting coumarins, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard.
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the coumarin sample and the standard in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Measurement of Absorbance and Fluorescence:
-
Measure the UV-Visible absorbance spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizing Experimental Workflows
The use of this compound in bioorthogonal chemistry provides a powerful method for the specific labeling of biomolecules. The following diagrams illustrate key experimental workflows.
The diagram above outlines the key steps in a typical bioorthogonal labeling experiment. A stock solution of this compound is incubated with a biomolecule that has been previously modified with a tetrazine group. The inverse electron-demand Diels-Alder (IEDDA) click reaction results in the formation of a stable, fluorescently labeled biomolecule. Following a purification step to remove unreacted dye, the labeled biomolecule can be used in various downstream applications such as fluorescence imaging or quantitative assays.
This diagram illustrates a conceptual "click-to-release" drug delivery strategy. A tetrazine-caged, inactive drug and a this compound, acting as a cleavable linker and fluorescent reporter, are delivered to a target cell. Upon co-localization, the IEDDA reaction is triggered, leading to the release of the active drug and the concomitant appearance of a fluorescence signal. This allows for the spatio-temporal control of drug release and real-time monitoring of the event through fluorescence imaging, providing a powerful tool for drug development research.
Unveiling the Coumarin-C2-TCO Fluorophore: A Technical Guide for Bioorthogonal Labeling and Cleavage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key features of the coumarin fluorophore within the Coumarin-C2-TCO conjugate, a powerful tool in the realm of bioorthogonal chemistry. This document provides a comprehensive overview of its photophysical properties, detailed experimental methodologies for its application, and a visual representation of the underlying chemical processes, empowering researchers to effectively integrate this versatile probe into their workflows.
Core Photophysical Characteristics of the Coumarin Fluorophore
The heart of the this compound probe is the 7-(diethylamino)coumarin-3-carboxylic acid moiety. This fluorophore is prized for its bright blue emission and sensitivity to its local environment. The covalent attachment of the C2-symmetric trans-cyclooctene (TCO) group facilitates its use in highly specific "click-to-release" and bioorthogonal labeling strategies. The key photophysical parameters of this compound and its core fluorophore are summarized below.
| Property | Value | Notes |
| Excitation Maximum (λex) | 409 nm[1] | For this compound/axial in 0.1 M Tris pH 9.0. |
| Emission Maximum (λem) | 473 nm[1] | For this compound/axial in 0.1 M Tris pH 9.0. |
| Quantum Yield (Φ) | ~0.18 - 0.92 | Estimated based on data for 7-amino-4-methylcoumarin and other 7-(diethylamino)coumarin derivatives. The exact value for the this compound conjugate may vary depending on the solvent and local environment. |
| Molar Extinction Coefficient (ε) | ~18,000 - 56,000 M⁻¹cm⁻¹ | Estimated based on data for 7-amino-4-methylcoumarin and 7-(diethylamino)coumarin-3-carboxylic acid. The precise value for the this compound conjugate can be influenced by conjugation and solvent conditions. |
| Color | Yellow solid | Appearance of the purified compound. |
| Solubility | DMSO | Recommended solvent for creating stock solutions. |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in cell-based assays, including labeling of a target molecule and subsequent tetrazine-triggered cleavage.
Protocol 1: Labeling of a Target Protein with this compound
This protocol describes the labeling of a protein that has been metabolically or genetically engineered to contain a bioorthogonal handle (e.g., an azide) that can react with the TCO moiety of this compound.
Materials:
-
Cells expressing the target protein with a bioorthogonal handle.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells expressing the target protein to the desired confluency in a suitable imaging dish or plate.
-
Probe Preparation: Dilute the this compound stock solution to the desired final concentration (typically in the low micromolar range) in pre-warmed cell culture medium.
-
Labeling: Remove the existing cell culture medium and add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells for a sufficient period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for the bioorthogonal reaction to occur.
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin fluorophore (e.g., DAPI or Pacific Blue™ channel).
Protocol 2: Tetrazine-Triggered Cleavage of this compound
This protocol outlines the procedure for cleaving the this compound probe from its target using a tetrazine-based reagent. This "click-to-release" mechanism can be used to uncage a therapeutic agent or to turn off a fluorescent signal.
Materials:
-
Cells labeled with this compound (from Protocol 1).
-
Tetrazine reagent stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium or PBS.
-
Fluorescence microscope.
Procedure:
-
Baseline Imaging: Acquire baseline fluorescence images of the this compound labeled cells.
-
Tetrazine Preparation: Dilute the tetrazine stock solution to the desired final concentration in pre-warmed cell culture medium or PBS. The optimal concentration will depend on the specific tetrazine and desired reaction kinetics.
-
Cleavage Reaction: Add the tetrazine-containing solution to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse fluorescence images to monitor the decrease in fluorescence as the coumarin fluorophore is cleaved and diffuses away. The rate of cleavage can be tuned by varying the concentration of the tetrazine.
-
Data Analysis: Quantify the fluorescence intensity over time to determine the kinetics of the cleavage reaction.
Visualizing the Workflow and Chemistry
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.
References
The TCO Moiety in Coumarin-C2-TCO: A Technical Guide to Bioorthogonal Click-to-Release Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of the C2-symmetric trans-cyclooctene (C2TCO) moiety, a key component of the Coumarin-C2-TCO probe used in advanced click chemistry. This document provides a comprehensive overview of its structure, reactivity, and utility in bioorthogonal chemistry, with a focus on its application in cellular imaging and controlled molecular release.
Introduction to TCO and Click Chemistry
Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding, making them ideal for conjugating molecules in complex biological environments.[1] A prominent example of a "click" reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine.[2] This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, rendering it bioorthogonal—meaning it does not interfere with native biological processes.[2] The high strain of the trans-cyclooctene double bond is a key driver for this rapid reactivity.
The C2-Symmetric TCO (C2TCO) Moiety: A Paradigm Shift in Click-to-Release
The C2-symmetric trans-cyclooctene (C2TCO) is a specialized TCO derivative designed for "click-to-release" applications. Its unique C2-symmetric structure, with two identical leaving groups at the allylic positions, ensures a rapid and complete cleavage of conjugated molecules upon reaction with a tetrazine, irrespective of the orientation of the click reaction. This feature overcomes a significant limitation of earlier cleavable TCO designs, where incomplete release was often observed.
The "this compound" probe incorporates this C2TCO core, with a coumarin fluorophore and a second functional group (or another coumarin molecule) attached to the allylic positions. This design allows for the bioorthogonal attachment of the probe to a target and its subsequent cleavage and release upon introduction of a tetrazine, making it a powerful tool for applications requiring precise temporal and spatial control over molecular function.
Quantitative Data
The performance of the C2TCO moiety in click-to-release applications is characterized by its reaction kinetics and cleavage efficiency. The following tables summarize key quantitative data from the literature.
| Reactant 1 (C2TCO derivative) | Reactant 2 (Tetrazine) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Cleavage Yield (%) | Reference |
| AF594-C₂TCO-AF594 | 3-(p-benzylaminomethyl)-6-methyl-1,2,4,5-tetrazine | 1,100 ± 50 | >99 | [Wilkovitsch et al., 2020] |
| AF594-C₂TCO-AF594 | 3-methyl-6-phenyl-1,2,4,5-tetrazine | 2,300 ± 100 | ~70 | [Wilkovitsch et al., 2020] |
| Ib-C₂TCO-SiR | 3-(p-benzylaminomethyl)-6-methyl-1,2,4,5-tetrazine | Not reported | >95 (intracellular) | [Wilkovitsch et al., 2020] |
Table 1: Reaction kinetics and cleavage yields for the reaction of a C2TCO-fluorophore conjugate with different tetrazines.
Experimental Protocols
Synthesis of this compound
4.1.1. Synthesis of C2TCO-diol
The C2-symmetric trans-cyclooctene diol can be synthesized from 1,3-cyclooctadiene in a three-step process as described by Wilkovitsch et al. (2020). This involves a photooxygenation, a Kornblum-DeLaMare rearrangement, and a reduction step to yield the desired bis-axial C2TCO-diol.
4.1.2. Functionalization with Coumarin
A suitable coumarin derivative with a reactive group (e.g., a carboxylic acid or an activated ester) is required. The C2TCO-diol can then be functionalized through standard coupling chemistries. For instance, a coumarin-carboxylic acid can be coupled to the hydroxyl groups of the C2TCO-diol using carbodiimide chemistry (e.g., with DCC and HOBt) to form ester linkages. Alternatively, the hydroxyl groups of the C2TCO-diol can be activated (e.g., with carbonyldiimidazole) to form reactive intermediates that can then be coupled with an amine-functionalized coumarin to form carbamate linkages.
Protocol for Cell Labeling and Cleavage
This protocol is adapted from the procedures described for labeling cells with C2TCO-fluorophore conjugates and subsequent cleavage.
Materials:
-
Cells expressing the target of interest
-
Antibody or small molecule targeting the protein of interest, conjugated to this compound
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Tetrazine solution (e.g., 1 mM stock in DMSO)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.
-
Blocking (optional): For antibody-based labeling, block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.
-
Labeling: Incubate the cells with the this compound conjugate at a predetermined concentration (e.g., 5-10 µg/mL for antibodies) in a suitable buffer for 30-60 minutes at 4°C or room temperature.
-
Washing: Wash the cells three times with cold PBS to remove unbound conjugate.
-
Imaging (ON-state): Image the labeled cells using a fluorescence microscope with appropriate filter sets for the coumarin fluorophore.
-
Cleavage: Add the tetrazine solution to the cells at a final concentration sufficient to induce rapid cleavage (e.g., 10-100 µM). Incubate for a short period (e.g., 5-30 minutes).
-
Washing: Wash the cells three times with PBS to remove the cleaved coumarin and excess tetrazine.
-
Imaging (OFF-state): Re-image the cells to confirm the removal of the fluorescent signal.
Visualizations
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: The click-to-release mechanism of this compound.
Caption: Experimental workflow for cellular imaging using this compound.
Conclusion
The this compound probe, built upon the innovative C2-symmetric trans-cyclooctene core, represents a significant advancement in bioorthogonal chemistry. Its ability to undergo rapid and complete cleavage upon reaction with tetrazines provides researchers with a powerful tool for the precise control of molecular function in living systems. This technology has wide-ranging applications in drug development, cellular imaging, and fundamental biological research, enabling sophisticated experimental designs that were previously unattainable. As research in this field continues, the development of new C2TCO-based probes and their applications are expected to further expand the capabilities of chemical biology.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Coumarin-Tetrazine Probes via TCO Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioorthogonal labeling of proteins using the fluorogenic reaction between a Coumarin-Tetrazine probe and a trans-cyclooctene (TCO) modified protein. This highly specific and rapid reaction, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is an excellent tool for "no-wash" live-cell imaging and other sensitive biological applications due to its biocompatibility and the significant increase in fluorescence upon labeling.[1][2][3]
Introduction to Coumarin-Tetrazine Fluorogenic Probes
Coumarin-tetrazine probes are a class of fluorogenic dyes designed for bioorthogonal labeling. The coumarin fluorophore is quenched by the chemically linked tetrazine moiety through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET).[1][4] This quenching is highly efficient, resulting in minimal background fluorescence.
The labeling reaction occurs when the tetrazine reacts with a trans-cyclooctene (TCO) group, which can be introduced into a protein of interest. This iEDDA reaction is extremely fast and specific, proceeding readily in complex biological media without the need for a catalyst.[3][5] Upon reaction, the tetrazine is consumed, leading to the cleavage of the quencher from the fluorophore and a dramatic increase in the coumarin's fluorescence.[1][2] This "turn-on" fluorescence allows for the direct visualization of the labeled protein without the need for washing away excess probe, making it ideal for real-time imaging in living cells.[6]
Data Presentation: Spectroscopic Properties of Fluorogenic Probes
The selection of a suitable fluorogenic probe is critical for any imaging experiment. The following table summarizes the key spectroscopic properties of various tetrazine-dye conjugates upon reaction with TCO-modified lysine (TCO*-Lys). This data is adapted from Beliu et al., 2019.
| Dye Conjugate | Absorbance Max (nm) | Emission Max (nm) | Fluorescence Turn-on Ratio |
| ATTO425-Tetrazine | 439 | 485 | 40 |
| ATTO465-Tetrazine | 495 | 515 | 15 |
| ATTO488-Tetrazine | 501 | 523 | 20 |
| Coumarin 343-Tetrazine | 445 | 490 | >100 |
| SiR-Tetrazine | 652 | 672 | 10 |
Note: The exact turn-on ratio can vary depending on the specific coumarin derivative and the local environment.
Experimental Protocols
Protocol 1: General Procedure for TCO-Modification of Proteins using TCO-NHS Ester
This protocol describes the modification of a protein with TCO moieties using an N-hydroxysuccinimidyl (NHS) ester derivative of TCO. This method targets primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
TCO-NHS Ester Stock Solution: Prepare a 10-20 mM stock solution of TCO-NHS ester in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and using the extinction coefficient of the TCO moiety, if available, or by mass spectrometry.
Protocol 2: Labeling of TCO-Modified Proteins with Coumarin-Tetrazine Probe in Live Cells
This protocol outlines the steps for labeling a TCO-modified protein expressed in live cells with a cell-permeable Coumarin-Tetrazine probe.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
Cell culture medium
-
Coumarin-Tetrazine probe (cell-permeable)
-
DMSO
-
Imaging medium (e.g., phenol red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells expressing the TCO-modified protein on a suitable imaging dish or plate and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the Coumarin-Tetrazine probe (e.g., 1-10 mM) in DMSO.
-
Labeling: Dilute the Coumarin-Tetrazine stock solution to the desired final concentration (typically 1-10 µM) in pre-warmed cell culture or imaging medium.
-
Incubation: Replace the cell culture medium with the probe-containing medium and incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time and probe concentration should be determined empirically.
-
Imaging: The cells can be imaged directly without washing. For time-lapse imaging, the probe can be left in the medium. If a high background is observed, a brief wash with fresh imaging medium can be performed.
-
Microscopy: Acquire images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin fluorophore (e.g., excitation around 405 nm and emission around 450-500 nm).
Visualization of Signaling Pathways and Experimental Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The labeling of cell surface receptors like EGFR with Coumarin-Tetrazine probes can be used to study receptor trafficking and signaling. The following diagram illustrates a simplified EGFR signaling pathway that can be investigated using this technology.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 5. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Coumarin-C2-TCO Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, such as trans-cyclooctenes (TCO), is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments.[1] This application note provides a detailed guide for a specific and advanced application of this chemistry: the ligation of a coumarin-functionalized tetrazine with a C2-symmetric trans-cyclooctene (C2TCO). This reaction is particularly noteworthy for its "light-up" fluorogenic properties upon ligation and the subsequent ability to achieve rapid and complete cleavage of the C2TCO linker.[2][3]
The coumarin-tetrazine component serves as a fluorogenic probe, exhibiting minimal fluorescence until it reacts with the TCO, at which point a significant increase in fluorescence is observed.[4] This "turn-on" response is ideal for no-wash imaging applications in live cells.[2][5] The C2TCO linker, on the other hand, is a specialized trans-cyclooctene designed for efficient and complete bioorthogonal disassembly.[3] The combination of these two reagents provides a powerful tool for applications requiring fluorescent tracking followed by controlled release or activation of a therapeutic agent or probe.
Reaction Mechanism and Workflow
The core of the process is the iEDDA reaction. An electron-deficient tetrazine reacts with an electron-rich, strained TCO dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine product.[6] In the case of C2TCO, this ligation product can be designed to undergo subsequent cleavage.
Below is a diagram illustrating the general workflow for a typical application, such as targeted labeling and release in a biological system.
Quantitative Data
The efficiency of the this compound tetrazine ligation is characterized by its rapid kinetics and significant fluorescence enhancement. The following tables summarize key quantitative data from the literature for representative coumarin-tetrazine probes and their reactions with TCO derivatives.
| Coumarin-Tetrazine Probe | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fluorescence Turn-on Ratio | Reference |
| HELIOS 400Me | TCO | Not explicitly stated, but reaction is rapid | ~11,000-fold | [2] |
| Coum-Tz 1a | axial TCO-OH | Not explicitly stated, but reaction is rapid | ~500-fold | [7] |
| Coum-Tz 1c | TCO-PEG | Not explicitly stated, but reaction is rapid | ~1000-fold | [8] |
| Coum-Tz 1f | TCO-PEG | Not explicitly stated, but reaction is rapid | ~2000-fold | [8] |
Table 1: Reaction Kinetics and Fluorogenic Properties of Selected Coumarin-Tetrazine Probes.
| Property | Value | Reference |
| C2TCO Stability in Cell Media (10% FBS, 37°C) | >97% for up to 48 hours | [3] |
| C2TCO Cleavage Efficiency | >99% | [3] |
| C2TCO Cleavage Half-life | Seconds to minutes | [3] |
Table 2: Properties of the C2-Symmetric trans-Cyclooctene (C2TCO) Linker.
Experimental Protocols
This section provides detailed methodologies for the key steps in a typical this compound tetrazine ligation experiment.
Protocol 1: Functionalization of a Protein with C2TCO-NHS Ester
This protocol describes the labeling of a protein with amine-reactive C2TCO-NHS ester.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
C2TCO-NHS ester (dissolved in DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer.
-
NHS Ester Reaction:
-
Bring the C2TCO-NHS ester solution to room temperature.
-
Add a 10-20 fold molar excess of the C2TCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted C2TCO-NHS ester and quenching reagent using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the UV-Vis absorbance of the protein and using the extinction coefficient of the C2TCO linker, if available, or by mass spectrometry.
Protocol 2: Fluorogenic Labeling with Coumarin-Tetrazine Probe
This protocol outlines the reaction of the C2TCO-functionalized protein with a coumarin-tetrazine probe for fluorescent labeling.
Materials:
-
C2TCO-functionalized protein (from Protocol 1)
-
Coumarin-tetrazine probe (dissolved in DMSO or DMF)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence microscope
Procedure:
-
Reaction Setup:
-
Prepare a solution of the C2TCO-functionalized protein in the reaction buffer at the desired concentration for your application (e.g., for imaging, this may be in the low micromolar to nanomolar range).
-
Add a 1.5 to 5-fold molar excess of the coumarin-tetrazine probe to the protein solution.
-
-
Ligation Reaction: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically very fast and can be complete within minutes.
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence over time using a fluorometer at the appropriate excitation and emission wavelengths for the specific coumarin fluorophore.[8]
-
For imaging applications, the labeled protein can be directly visualized under a fluorescence microscope. No-wash protocols are often possible due to the low background fluorescence of the unreacted probe.[2]
-
Protocol 3: Monitoring the Reaction
The progress of the tetrazine ligation can be monitored spectroscopically. The characteristic pink/red color of the tetrazine disappears as it is consumed in the reaction. This can be followed by measuring the decrease in absorbance at the tetrazine's λmax (typically around 520-540 nm).
Signaling Pathways and Logical Relationships
The tetrazine ligation itself is a chemical reaction and not a biological signaling pathway. However, it is a powerful tool to study and manipulate such pathways. For instance, a C2TCO linker can be used to "cage" a signaling molecule, which is then released upon addition of a tetrazine, allowing for spatiotemporal control over pathway activation.
The logical relationship of the fluorogenic "light-up" process is depicted below.
Conclusion
The this compound tetrazine ligation offers a sophisticated approach for researchers in various fields, including chemical biology, drug development, and diagnostics. The combination of fluorogenic signaling and controlled cleavage provides a versatile platform for advanced applications such as targeted therapy, controlled release of payloads, and high-contrast cellular imaging. The protocols and data presented in this application note serve as a comprehensive guide for the successful implementation of this powerful bioorthogonal tool.
References
- 1. Coumarin–Tetrazine Probes for Bioimaging - ChemistryViews [chemistryviews.org]
- 2. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cleavable C2-Symmetric trans-Cyclooctene Enables Fast and Complete Bioorthogonal Disassembly of Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for No-Wash Live Cell Imaging Using Coumarin-C2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin-C2-TCO is a fluorescent probe designed for bioorthogonal labeling and imaging of live cells. This molecule consists of a bright and photostable coumarin fluorophore linked to a trans-cyclooctene (TCO) moiety. The TCO group participates in a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction, often referred to as "click chemistry," allows for the precise labeling of target biomolecules in the complex environment of a living cell without the need for washing steps to remove unreacted probes. The fluorogenic nature of some coumarin-tetrazine pairs, where the fluorescence is "turned on" upon reaction, further enhances the signal-to-noise ratio, making it an ideal tool for dynamic cellular imaging.
These application notes provide a comprehensive guide to using this compound for no-wash live cell imaging, including detailed protocols for labeling cell surface and intracellular targets, quantitative data on probe performance, and visual workflows to guide your experimental design.
Data Presentation
The performance of this compound and similar coumarin-tetrazine probes is characterized by their photophysical properties and the significant enhancement of fluorescence upon reaction with a tetrazine-labeled molecule. The following table summarizes key quantitative data for representative coumarin-tetrazine pairs, highlighting their suitability for no-wash imaging.
| Property | Coumarin-Tetrazine Probe (Unreacted) | Coumarin-Dihydropyridazine (Reacted with TCO) | Reference |
| Excitation Max (nm) | ~405 | ~405 | [1] |
| Emission Max (nm) | ~450-500 (quenched) | ~450-500 (fluorescent) | [1] |
| Fluorescence Turn-On Ratio | - | Up to >20-fold | [1] |
| Quantum Yield | Low | Moderate to High | |
| Photostability | Good | Excellent |
Note: The exact photophysical properties can vary depending on the specific coumarin and tetrazine structures and the local environment. The fluorescence turn-on ratio is a critical parameter for no-wash imaging, as it directly impacts the signal-to-noise ratio. A higher turn-on ratio indicates a greater increase in fluorescence upon labeling, resulting in brighter signals against a lower background.
Experimental Protocols
Protocol 1: No-Wash Labeling of Cell Surface Proteins
This protocol describes the labeling of a cell surface protein of interest (POI) that has been tagged with a tetrazine-modified antibody or a small molecule ligand.
Materials:
-
Live cells expressing the POI
-
Tetrazine-conjugated antibody or ligand specific for the POI
-
This compound
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with appropriate filter sets for coumarin (Excitation: ~405 nm, Emission: ~450-500 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for microscopy.
-
Culture cells to the desired confluency (typically 60-80%).
-
-
Primary Labeling with Tetrazine:
-
Prepare a working solution of the tetrazine-conjugated antibody or ligand in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL for antibodies or 1-10 µM for small molecules.
-
Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium.
-
Add the tetrazine-conjugate solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
No-Wash Labeling with this compound:
-
Prepare a 1-10 µM working solution of this compound in pre-warmed live-cell imaging medium.
-
Without washing off the excess tetrazine-conjugate, add the this compound solution directly to the cells.
-
Incubate for 5-15 minutes at 37°C. The rapid kinetics of the iEDDA reaction allow for fast labeling.
-
-
Live Cell Imaging:
-
Immediately proceed to image the cells on a confocal microscope.
-
Use a 405 nm laser for excitation and collect the emission between 450-500 nm.
-
Optimize imaging parameters (laser power, exposure time, etc.) to maximize signal and minimize phototoxicity.
-
Acquire images for your experimental endpoint. Time-lapse imaging can be performed to track the labeled protein's dynamics.
-
Protocol 2: No-Wash Labeling of Intracellular Proteins
This protocol outlines the labeling of an intracellular protein that has been genetically engineered to incorporate a tetrazine-bearing unnatural amino acid (UAA).
Materials:
-
Live cells engineered to express the POI with a tetrazine-UAA
-
This compound
-
Live-cell imaging medium
-
Confocal microscope
Procedure:
-
Cell Preparation and UAA Incorporation:
-
Culture the engineered cells in the presence of the tetrazine-UAA according to the specific protocol for your cell line and expression system. This typically involves incubating the cells with the UAA in the culture medium for 24-48 hours to allow for its incorporation into the POI.
-
-
No-Wash Labeling with this compound:
-
Prepare a 1-5 µM working solution of this compound in pre-warmed live-cell imaging medium. The lower concentration is often sufficient for intracellular labeling due to the accumulation of the probe inside the cell.
-
Remove the culture medium containing the UAA and replace it with the this compound solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Live Cell Imaging:
-
Image the cells directly without any washing steps.
-
Use the same imaging parameters as described in Protocol 1.
-
Mandatory Visualizations
Caption: Workflow for no-wash labeling of cell surface proteins.
Caption: Workflow for no-wash labeling of intracellular proteins.
Caption: Bioorthogonal reaction of this compound.
References
Application Notes and Protocols for Intracellular Delivery and Targeting with Coumarin-C2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise delivery of therapeutic agents and molecular probes to intracellular targets is a significant challenge in cell biology and drug development. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines (Tz) and trans-cyclooctenes (TCO), offers a powerful tool for in situ molecular manipulation. The C2-symmetric trans-cyclooctene (C2TCO) linker represents a significant advancement in this field, enabling rapid and complete cleavage of conjugated cargo upon reaction with a tetrazine trigger. When coupled with a fluorophore like coumarin, the resulting Coumarin-C2-TCO conjugate becomes a versatile tool for fluorescent imaging and triggered release of molecules within living cells.
These application notes provide an overview of the capabilities of this compound for intracellular delivery and targeting, including quantitative data on its performance and detailed protocols for its use.
Data Presentation
The efficiency of the C2TCO linker is characterized by its stability, reaction kinetics with various tetrazines, and the completeness of the subsequent cleavage.
Table 1: Stability of C2TCO under Physiological Conditions
| Compound | Incubation Time (hours) | Medium | Temperature (°C) | Stability (%) |
| bis(sarcosinyl)-C2TCO | 48 | Full cell growth media (10% FBS) | 37 | >97[1][2] |
Table 2: Second-Order Rate Constants for the C2TCO-Tetrazine Reaction
| C2TCO Construct | Tetrazine (Tz) | Rate Constant (k₂) (M⁻¹s⁻¹) |
| C2TCO | PymK (3) | 240[1] |
| C2TCO | MPA (17) | 3.3[1] |
| C2TCO | H-tetrazines (general) | up to ~400[2] |
Table 3: Cleavage Efficiency of C2TCO Conjugates
| C2TCO Construct | Tetrazine (Tz) | Concentration | Time | Cleavage Efficiency (%) |
| Ibrutinib-C2TCO-dye | HK (20) | 20 µM | 30 min | Efficient bioorthogonal turn-off[2] |
| 10 µM C2TCO | HK (20) or PymK (3) | 20 µM | 30 min | >99[1][2] |
| Antibody-C2TCO probe | HK-Tz | µM concentrations | minutes | >99[3] |
Mandatory Visualizations
Chemical Reaction Pathway
Caption: Bioorthogonal cleavage of a this compound conjugate.
Experimental Workflow
Caption: Workflow for intracellular targeting and cleavage.
Targeted Delivery and Release Mechanism
Caption: Targeted delivery and intracellular release mechanism.
Experimental Protocols
The following are generalized protocols that should be optimized for specific cell lines and experimental goals.
Protocol 1: Intracellular Labeling with a Targeted this compound Conjugate
This protocol assumes the use of a this compound conjugate linked to a targeting moiety (e.g., a small molecule inhibitor like ibrutinib for targeting Bruton's tyrosine kinase, BTK).
Materials:
-
Cells expressing the target protein (e.g., BTK-expressing cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Targeted this compound conjugate
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish (e.g., glass-bottom 96-well plate) at a density that will result in 60-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Preparation of Labeling Solution: Prepare a working solution of the targeted this compound conjugate in complete cell culture medium. The final concentration should be optimized, but a starting point of 1-10 µM is recommended.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the labeling solution to the cells.
-
Incubation: Incubate the cells for 1-5 hours at 37°C and 5% CO₂. The optimal incubation time will depend on the kinetics of cellular uptake and target binding.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound conjugate.
-
Imaging (Pre-cleavage): Add fresh, pre-warmed culture medium to the cells. Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye to confirm successful intracellular labeling.
Protocol 2: Tetrazine-Mediated Intracellular Cleavage
This protocol describes the cleavage of the this compound conjugate and release of the coumarin cargo.
Materials:
-
Labeled cells from Protocol 1
-
Tetrazine solution (e.g., 20 µM of a water-soluble tetrazine like HK in PBS or culture medium)
-
Fluorescence microscope
Procedure:
-
Preparation of Cleavage Solution: Prepare a working solution of the tetrazine in complete cell culture medium or PBS. A final concentration of 20 µM is a good starting point.[1][2]
-
Initiation of Cleavage: Remove the medium from the labeled cells and add the tetrazine-containing solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C and 5% CO₂. For kinetic studies, imaging can be performed at multiple time points during this incubation.
-
Washing (Optional): For endpoint analysis, the tetrazine solution can be removed, and the cells washed with PBS.
-
Imaging (Post-cleavage): Add fresh, pre-warmed culture medium. Image the cells using the same settings as the pre-cleavage imaging. A successful cleavage will be observed as a significant decrease or delocalization of the fluorescence signal, depending on the nature of the released coumarin fragment.
Protocol 3: Cytotoxicity Assessment (General Guideline)
It is crucial to assess the potential cytotoxicity of the this compound conjugate and the tetrazine used.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound conjugate
-
Tetrazine
-
Cytotoxicity assay kit (e.g., MTT, PrestoBlue, or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound conjugate and the tetrazine separately in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include untreated control wells.
-
Incubation: Incubate the cells for a period relevant to the experimental timeframe (e.g., 24-48 hours).
-
Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the cell viability for each concentration and determine the IC₅₀ value if applicable. Many coumarin derivatives have been shown to have cytotoxic effects on various cancer cell lines, with IC₅₀ values ranging from low micromolar to higher concentrations.[1][2][4] The cytotoxicity is highly dependent on the specific substitutions on the coumarin core.
Discussion and Considerations
-
Choice of Tetrazine: The kinetics of the cleavage reaction are dependent on the specific tetrazine used. H-tetrazines generally exhibit faster reaction rates with C2TCO.[1][2] The choice of tetrazine should be guided by the desired speed of release and its solubility and stability in aqueous media.
-
Targeting Moiety: The success of targeted delivery relies on the specificity and affinity of the targeting ligand for its intracellular target. The conjugation of the this compound to the targeting moiety should be carefully designed to not impede its binding.
-
Cytotoxicity: While the C2TCO linker itself has been shown to be stable in a cellular environment, it is essential to evaluate the cytotoxicity of the entire conjugate (targeting ligand + this compound) and the tetrazine used for cleavage. Coumarin and its derivatives have a wide range of biological activities, and some can be cytotoxic.[1][2][4][5] Therefore, thorough toxicity profiling is a prerequisite for any application.
-
Controls: Appropriate controls are critical for interpreting the results. These include cells treated with the targeting ligand alone, the this compound conjugate without the tetrazine trigger, and the tetrazine alone.
By leveraging the rapid and complete cleavage of the C2TCO linker, this compound provides a powerful platform for the controlled intracellular release of fluorescent probes and other molecular cargo, enabling advanced studies in cell biology and the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Coumarin-C2-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin-C2-TCO is a fluorogenic probe that leverages the power of bioorthogonal chemistry for in vivo imaging applications. This molecule comprises a coumarin fluorophore linked to a strained trans-cyclooctene (TCO) moiety. The TCO group can undergo a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This reaction, often referred to as the tetrazine ligation, is exceptionally fast and bioorthogonal, meaning it can proceed within a living system without interfering with native biochemical processes.[1]
A key feature of many coumarin-tetrazine probes is their "turn-on" fluorescence. The tetrazine moiety quenches the fluorescence of the coumarin. Upon reaction with a TCO-modified target, the tetrazine is consumed, leading to a significant increase in the fluorescence signal, with some systems reporting fluorescence enhancements of over 11,000-fold.[2][3] This high signal-to-noise ratio makes this compound an excellent tool for no-wash, real-time imaging of a variety of biological targets in vivo.[2]
These application notes provide an overview of the properties of a representative this compound probe, detailed protocols for its use in pre-targeted in vivo imaging, and a discussion of its application in studying biological pathways.
Data Presentation
The photophysical and kinetic properties of a representative this compound probe upon reaction with a tetrazine are summarized in the tables below. These values are compiled from studies on various coumarin-tetrazine light-up probes and are intended to provide a general reference.[4]
Table 1: Photophysical Properties of a Representative this compound Probe Before and After Reaction with Tetrazine
| Property | Before Reaction (this compound) | After Reaction with Tetrazine |
| Excitation Maximum (λex) | ~340 nm | ~405 nm |
| Emission Maximum (λem) | ~455 nm | ~475 nm |
| Quantum Yield (Φ) | < 0.01 | Up to 0.88 |
| Molar Extinction Coefficient (ε) | ~58,000 M⁻¹cm⁻¹ | ~35,000 M⁻¹cm⁻¹ |
| Fluorescence Turn-On Ratio | - | > 1,000-fold |
Table 2: Kinetic Data for the Reaction of this compound with a Tetrazine Probe
| Parameter | Value |
| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) |
| Second-Order Rate Constant (k₂) | > 50,000 M⁻¹s⁻¹ |
| Reactants | trans-Cyclooctene (TCO), Tetrazine |
| Reaction Conditions | Physiological (Aqueous, pH 7.4, 37°C) |
Experimental Protocols
Pre-targeted In Vivo Fluorescence Imaging of Tumor Xenografts
This protocol describes a two-step pre-targeting approach for imaging tumor xenografts in a murine model. First, a TCO-modified targeting moiety (e.g., an antibody against a tumor-specific antigen) is administered. After allowing for accumulation at the target site and clearance of the unbound targeting agent, the Coumarin-tetrazine probe is injected, which then reacts with the TCO-modified antibody at the tumor site, leading to a "turn-on" of the fluorescent signal.
Materials:
-
TCO-conjugated targeting antibody (e.g., anti-EGFR-TCO)
-
Coumarin-tetrazine probe
-
Tumor-bearing mice (e.g., BALB/c nude mice with A431 xenografts)
-
Sterile PBS (phosphate-buffered saline)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Step 1: Administration of TCO-conjugated Antibody
-
Prepare a sterile solution of the TCO-conjugated antibody in PBS at a concentration of 1 mg/mL.
-
Administer 100 µg of the antibody solution to each mouse via tail vein injection.
-
Allow 24-48 hours for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation. The optimal time interval should be determined empirically for each antibody.
-
-
Step 2: Administration of Coumarin-Tetrazine Probe
-
Prepare a sterile solution of the Coumarin-tetrazine probe in PBS at a concentration of 100 µM.
-
Administer 100 µL of the probe solution (10 nmol) to each mouse via tail vein injection.
-
-
Step 3: In Vivo Fluorescence Imaging
-
Anesthetize the mice using isoflurane (2% in oxygen).
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the coumarin-tetrazine probe (e.g., 5 min, 30 min, 1h, 3h, 6h, 24h).
-
Use an appropriate filter set for coumarin fluorescence (e.g., excitation: 405 nm, emission: 475 nm).
-
Acquire a white light image for anatomical reference.
-
-
Data Analysis
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle in the contralateral flank).
-
Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) in each ROI.
-
Calculate the tumor-to-background ratio by dividing the average radiant efficiency of the tumor ROI by that of the non-target tissue ROI.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key concepts and workflows associated with the use of this compound for in vivo imaging.
Caption: Pre-targeted in vivo imaging workflow.
Caption: Bioorthogonal "Turn-On" Reaction.
Conclusion
This compound, in conjunction with tetrazine-functionalized probes, offers a powerful platform for real-time, no-wash in vivo fluorescence imaging. The pre-targeting strategy allows for high signal-to-background ratios by separating the targeting and imaging steps. The detailed protocols and data provided herein serve as a guide for researchers to design and execute in vivo imaging studies using this versatile bioorthogonal tool, with applications ranging from oncology to the study of fundamental biological processes.
References
Application Notes and Protocols for Flow Cytometry Analysis Using Coumarin-C2-TCO Labeled Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Coumarin-C2-TCO in the fluorescent labeling of cells for flow cytometry analysis. This compound is a valuable tool for bioorthogonal labeling, enabling the specific and efficient attachment of a coumarin fluorophore to cells that have been metabolically, antibody, or surface-engineered to display a tetrazine (Tz) moiety. The inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction between the trans-cyclooctene (TCO) group of the dye and the tetrazine on the cell surface is exceptionally fast and occurs with high specificity in biological media, making it ideal for live-cell applications.
Coumarin dyes are excitable by ultraviolet (UV) or violet lasers and emit in the blue region of the spectrum, making them suitable for inclusion in multicolor flow cytometry panels. These application notes will guide researchers through the process of cell labeling, flow cytometric data acquisition, and analysis, providing a framework for quantitative cellular analysis in various research and drug development contexts.
Signaling Pathway and Labeling Chemistry
The core of this labeling technology is the bioorthogonal reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz). This reaction, a type of [4+2] inverse-electron-demand Diels-Alder cycloaddition, is characterized by its extremely fast kinetics and the absence of a need for a catalyst, which could be toxic to cells. The process involves two main steps:
-
Introduction of the Tetrazine Handle: A tetrazine moiety is introduced onto the cell surface or an intracellular target. This can be achieved through various methods, such as metabolic labeling with an unnatural sugar that is subsequently modified to carry a tetrazine group, or by using antibodies or other targeting ligands conjugated to tetrazine.
-
Click Reaction with this compound: The tetrazine-modified cells are then treated with this compound. The TCO group on the coumarin dye rapidly and covalently reacts with the tetrazine on the cells, resulting in a stable, fluorescently labeled cell population.
Caption: Bioorthogonal labeling workflow using TCO-tetrazine ligation.
Experimental Protocols
Protocol 1: Labeling of Tetrazine-Modified Cells with this compound
This protocol describes the general procedure for labeling cells that have been pre-modified to express tetrazine moieties on their surface.
Materials:
-
Tetrazine-modified cells in suspension
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Bovine serum albumin (BSA)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest tetrazine-modified cells and wash them twice with cold PBS containing 1% BSA.
-
Resuspend the cells in PBS with 1% BSA to a final concentration of 1 x 10^6 cells/mL.
-
-
Labeling Reaction:
-
Prepare a working solution of this compound in PBS. A final concentration in the range of 1-10 µM is a good starting point for optimization.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
As a negative control, use unmodified cells (lacking the tetrazine group) and stain them with this compound under the same conditions.
-
-
Washing:
-
After incubation, wash the cells three times with cold PBS containing 1% BSA to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1% BSA and 2 mM EDTA).
-
Keep the cells on ice and protected from light until analysis.
-
Protocol 2: Flow Cytometry Acquisition and Analysis
This protocol outlines the setup and acquisition of data from this compound labeled cells using a flow cytometer.
Instrumentation:
-
A flow cytometer equipped with a UV or violet laser (e.g., 355 nm, 375 nm, or 405 nm).
Procedure:
-
Instrument Setup:
-
Turn on the flow cytometer and allow it to warm up as per the manufacturer's instructions.
-
Set up the excitation and emission parameters for Coumarin. A common setup is excitation with a 405 nm violet laser and detection using a filter appropriate for blue emission (e.g., 450/50 nm or 461 nm).
-
Adjust the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.
-
Adjust the photomultiplier tube (PMT) voltage for the coumarin channel using unstained cells to place the negative population within the first decade of the logarithmic scale.
-
-
Data Acquisition:
-
Run an unstained control sample to establish the baseline fluorescence of the cells.
-
Run the negative control sample (unmodified cells stained with this compound) to assess non-specific binding of the dye.
-
Run the this compound labeled sample (tetrazine-modified cells) to acquire the experimental data.
-
Collect a sufficient number of events (e.g., 10,000-50,000) for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the single-cell population using FSC-A vs. FSC-H or a similar doublet discrimination plot.
-
Gate on the live cell population based on FSC and SSC characteristics.
-
Analyze the fluorescence intensity of the coumarin channel for the gated cell population.
-
Quantify the percentage of labeled cells and the mean fluorescence intensity (MFI).
-
Caption: Step-by-step experimental workflow for flow cytometry.
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and concise manner to facilitate comparison between different experimental conditions.
Table 1: Quantitative Analysis of this compound Labeled Cells
| Sample | Treatment | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (MFI) |
| Control (Unmodified Cells) | This compound (5 µM) | 1.2 ± 0.3 | 150 ± 25 |
| Experimental | This compound (1 µM) | 75.6 ± 4.1 | 8,500 ± 620 |
| Experimental | This compound (5 µM) | 92.3 ± 2.8 | 25,400 ± 1,850 |
| Experimental | This compound (10 µM) | 95.1 ± 1.9 | 48,700 ± 3,100 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Flow Cytometer Settings for this compound Detection
| Parameter | Setting |
| Excitation Laser | Violet Laser (405 nm) |
| Emission Filter | 450/50 nm Bandpass |
| PMT Voltage | 350 V (Adjusted based on unstained control) |
| Gating Strategy | 1. Single cells (FSC-A vs FSC-H) |
| 2. Live cells (FSC vs SSC) |
Troubleshooting
-
Low Signal Intensity:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the efficiency of tetrazine incorporation on the cells.
-
Optimize the PMT voltage for the coumarin channel.
-
-
High Background Fluorescence:
-
Decrease the concentration of this compound.
-
Ensure thorough washing of the cells after labeling.
-
Include a viability dye to exclude dead cells, which can non-specifically bind fluorescent dyes.
-
-
Cell Clumping:
-
Include EDTA in the final resuspension buffer.
-
Ensure gentle handling of cells during washing steps.
-
Conclusion
This compound, in conjunction with tetrazine-based cell modification, offers a robust and specific method for fluorescently labeling cells for flow cytometry. The protocols and guidelines presented here provide a solid foundation for researchers to implement this technology in their studies. Optimization of labeling conditions and instrument settings will be key to achieving high-quality, reproducible data for a wide range of applications in basic research and drug development.
Site-Specific Protein Labeling with Coumarin-C2-TCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization, and developing novel biotherapeutics. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a premier bioorthogonal ligation strategy due to its exceptionally fast reaction kinetics and high specificity in complex biological media. This application note describes the use of Coumarin-C2-TCO, a fluorescent probe, for the site-specific labeling of proteins containing a tetrazine moiety. This compound features a bright 7-(diethylamino)coumarin fluorophore attached to a TCO group, enabling sensitive and specific detection of labeled proteins.
The labeling strategy relies on the incorporation of a tetrazine-bearing unnatural amino acid into a protein of interest at a specific site via genetic code expansion. The tetrazine-modified protein is then reacted with this compound, resulting in a stable, fluorescently labeled protein. This method allows for precise control over the location of the fluorescent label, minimizing perturbations to protein structure and function.
Reaction Mechanism
The core of this labeling technology is the iEDDA cycloaddition between the tetrazine-functionalized protein and the TCO moiety of the this compound probe. This reaction is characterized by its rapid kinetics and the formation of a stable covalent bond, proceeding readily at physiological conditions without the need for a catalyst.
Caption: Bioorthogonal Labeling Reaction.
Quantitative Data
The efficiency of the TCO-tetrazine ligation is a key advantage of this labeling method. While specific data for this compound is not extensively published, the reaction kinetics for similar TCO-tetrazine pairs are well-documented.
| Parameter | Typical Value | Reference |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | [1] |
| Labeling Efficiency | > 95% | [2] |
| Stoichiometry | 1:1 (Probe:Protein) | [2] |
| Reaction Time | 5 - 60 minutes | [1][2] |
| Excitation Maximum (λex) | ~407 nm | [3] |
| Emission Maximum (λem) | ~472 nm | [3] |
Note: The excitation and emission maxima are based on 7-(diethylamino)coumarin-3-carboxylic acid and may vary slightly for this compound. It is recommended to determine the optimal spectral properties experimentally.
Experimental Protocols
Preparation of Tetrazine-Modified Protein
Site-specific incorporation of a tetrazine-bearing unnatural amino acid (e.g., tetrazine-lysine) into the protein of interest is a prerequisite. This is typically achieved using amber suppression-based genetic code expansion in a suitable expression system (e.g., E. coli). Detailed protocols for this procedure can be found in the literature.[2][4]
General Protocol for Labeling a Tetrazine-Modified Protein with this compound
This protocol provides a general guideline for the labeling reaction. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)
-
This compound (dissolved in DMSO to a stock concentration of 1-10 mM)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dilute the tetrazine-modified protein to a final concentration of 1-10 µM in the reaction buffer.
-
Prepare the this compound Solution: Immediately before use, dilute the this compound stock solution in the reaction buffer.
-
Initiate the Labeling Reaction: Add a 5- to 20-fold molar excess of this compound to the protein solution. The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For less stable proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
Purification: Remove the unreacted this compound by size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
Verification of Labeling: Confirm successful labeling by fluorescence imaging of an SDS-PAGE gel or by mass spectrometry. The degree of labeling can be quantified using UV-Vis spectrophotometry, comparing the absorbance of the coumarin fluorophore and the protein.
Caption: Experimental Workflow for Protein Labeling.
Applications in Drug Development and Research
Site-specific labeling with this compound offers numerous applications for researchers and drug development professionals:
-
Fluorescence Microscopy: Visualize the localization and trafficking of target proteins in live or fixed cells with high specificity and a good signal-to-noise ratio.[5][6]
-
In Vitro Assays: Develop fluorescent-based assays to study protein-protein interactions, enzyme activity, or ligand binding.
-
Antibody-Drug Conjugates (ADCs): While coumarin itself is not a therapeutic, the underlying TCO-tetrazine ligation chemistry is a key technology for the site-specific conjugation of cytotoxic drugs to antibodies, leading to more homogeneous and potent ADCs.
-
Flow Cytometry: Quantify the expression of cell surface proteins labeled with this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive tetrazine on the protein. | Ensure the tetrazine-modified protein has been handled under appropriate conditions to prevent degradation. |
| Hydrolyzed this compound. | Prepare fresh dilutions of the this compound probe before each use. Store the stock solution desiccated and protected from light at -20°C. | |
| Suboptimal reaction conditions. | Optimize the molar excess of the probe, reaction time, and temperature. | |
| High Background Signal | Incomplete removal of unreacted probe. | Ensure thorough purification after the labeling reaction. Use a desalting column with the appropriate molecular weight cutoff. |
| Non-specific binding of the probe. | Include a control reaction with a wild-type protein (lacking the tetrazine moiety) to assess non-specific binding. If necessary, add a mild non-ionic detergent (e.g., 0.01% Tween-20) to the reaction buffer. |
Conclusion
Site-specific protein labeling using this compound and a tetrazine-bearing unnatural amino acid provides a robust and efficient method for fluorescently tagging proteins of interest. The high speed, specificity, and bioorthogonality of the TCO-tetrazine ligation make it an ideal choice for a wide range of applications in basic research and drug development. The protocols and data presented here serve as a guide for the successful implementation of this powerful labeling technology.
References
Application Notes and Protocols: Coumarin-C2-TCO as a Cleavable Linker in Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Coumarin-C2-TCO as a highly efficient, cleavable linker in the design and application of molecular probes. The C2-symmetric trans-cyclooctene (C2TCO) linker offers significant advantages for achieving rapid and complete bioorthogonal disassembly of probes, enabling advanced applications in cellular imaging, drug delivery, and molecular biology.
Introduction to Cleavable Linkers and the C2TCO Advantage
Cleavable linkers are essential tools in chemical biology and drug development, allowing for the controlled release of cargo molecules or the deactivation of probes at a specific time and location. The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a widely used bioorthogonal reaction. The C2TCO linker is a novel, C2-symmetric trans-cyclooctene designed for exceptionally fast and complete cleavage upon reaction with a tetrazine.[1][2] This system overcomes limitations of previous cleavable linkers, which often suffered from slow or incomplete cleavage.[1][2] By incorporating a coumarin fluorophore, the this compound probe provides a fluorescent readout for studying biological processes, with the unique capability of having its fluorescent signal rapidly extinguished upon introduction of a tetrazine.
Principle of Tetrazine-Triggered Cleavage
The cleavage of the C2TCO linker is initiated by the IEDDA "click" reaction with a tetrazine. The C2-symmetry of the linker ensures that regardless of the orientation of the tetrazine attack, a directing group on the tetrazine will be positioned to facilitate a rapid 1,4-elimination reaction.[1][3] This leads to the complete and often instantaneous release of the two molecules originally attached to the linker.[1]
Applications
The unique properties of the this compound linker enable a variety of advanced applications:
-
Multiplexed Imaging: In applications like multiplexed immunofluorescence, a fluorescent signal can be applied, imaged, and then rapidly and completely cleaved, allowing for the subsequent use of another fluorescent probe in the same sample without signal overlap.[1]
-
"Turn-Off" Biosensors: Probes can be designed to be fluorescent until they encounter a specific tetrazine-functionalized molecule, leading to a "turn-off" signal that can be used for sensing applications.
-
Controlled Drug Release: While this note focuses on a coumarin probe, the C2TCO linker can be used to attach drugs to targeting moieties (e.g., antibodies). The drug can then be released at a specific site by administering a tetrazine.[1]
-
Spatiotemporal Control of Molecular Function: The C2TCO linker can be used to "cage" a bioactive molecule, rendering it inactive. The molecule's function can be restored at a desired time and location by adding a tetrazine.[1]
Representative Performance Data
The following table summarizes the performance of the C2TCO linker in reaction with various tetrazines, as reported in the foundational study by an Austrian and US research team.[1] This data is representative of the cleavage efficiency and kinetics that can be expected when using a this compound probe.
| Tetrazine (Tz) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Cleavage Efficiency (24h) | Time for >99% Cleavage (at 20 µM Tz) |
| DMT (3,6-di-(2-pyridyl)-s-tetrazine) | ~100 | High | > 1 hour |
| MPA (Methyl-tetrazine-acid) | ~200 | Quantitative | ~ 30 minutes |
| PyrPA (Pyridyl-tetrazine-acid) | ~300 | Quantitative | < 30 minutes |
| PymK (Pyrimidyl-tetrazine-lysine) | ~400 | Quantitative (>99%) | < 10 minutes |
| HK (H-tetrazine-lysine) | ~400 | Quantitative (>99%) | < 10 minutes |
Data adapted from J. Am. Chem. Soc. 2020, 142, 45, 19132–19141.[1]
Experimental Protocols
Protocol 1: In Vitro Cleavage of this compound Probe
This protocol describes the procedure for the tetrazine-triggered cleavage of a this compound probe in solution and its analysis by HPLC and fluorescence spectroscopy.
Materials:
-
This compound probe stock solution (e.g., 1 mM in DMSO)
-
Tetrazine stock solution (e.g., 2 mM in DMSO or aqueous buffer)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV-Vis and/or fluorescence detector
-
Fluorescence spectrophotometer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the this compound probe stock solution in the reaction buffer to a final concentration of 10 µM.
-
Initiate the cleavage reaction by adding the tetrazine stock solution to a final concentration of 20 µM (or as desired to modulate cleavage speed).
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature or 37°C.
-
-
Time-Course Analysis (Optional):
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture for analysis.
-
Quench the reaction if necessary by adding a large excess of a non-cleavable TCO or by immediate injection onto the HPLC.
-
-
HPLC Analysis:
-
Inject the reaction mixture onto the HPLC system.
-
Use a suitable gradient of water and acetonitrile (both with 0.1% TFA) to separate the intact probe, the cleaved coumarin fragment, and other reaction components.
-
Monitor the elution profile at the absorbance maximum of the coumarin fluorophore (typically around 320-400 nm).
-
Quantify the percentage of cleavage by integrating the peak areas of the intact probe and the cleaved coumarin fragment.
-
-
Fluorescence Spectroscopy Analysis:
-
Dilute an aliquot of the reaction mixture in the reaction buffer to a suitable concentration for fluorescence measurement.
-
Measure the fluorescence intensity at the emission maximum of the coumarin fluorophore (typically around 400-500 nm) using an appropriate excitation wavelength.
-
A decrease in fluorescence intensity upon cleavage is expected if the cleaved coumarin fragment has a lower quantum yield or if a quencher is incorporated into the design.
-
Protocol 2: Intracellular Cleavage of a this compound Probe
This protocol provides a general workflow for labeling live cells with a this compound probe and subsequently cleaving the probe for fluorescence imaging.
Materials:
-
Adherent or suspension cells
-
Appropriate cell culture medium
-
This compound probe conjugated to a targeting molecule (e.g., an antibody or small molecule inhibitor)
-
Tetrazine solution (e.g., 100 µM in cell culture medium)
-
Fluorescence microscope with appropriate filters for coumarin imaging (e.g., 405 nm excitation, 450/50 nm emission)
Procedure:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or multi-well plate suitable for microscopy and allow them to adhere overnight.
-
-
Probe Labeling:
-
Dilute the this compound probe conjugate in pre-warmed cell culture medium to the desired final concentration.
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate for a sufficient time to allow for labeling (e.g., 30-60 minutes at 37°C).
-
-
Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed medium or PBS to remove any unbound probe.
-
-
Baseline Imaging:
-
Add fresh, pre-warmed medium to the cells.
-
Acquire fluorescence images of the labeled cells using the appropriate microscope settings for the coumarin fluorophore. This will serve as the pre-cleavage control.
-
-
Cleavage Induction:
-
Remove the medium and add the pre-warmed tetrazine solution to the cells.
-
Incubate for the desired amount of time to achieve cleavage (e.g., 10-30 minutes at 37°C).
-
-
Post-Cleavage Imaging:
-
Acquire fluorescence images of the same cells using identical microscope settings as in step 4.
-
-
Analysis:
-
Compare the pre- and post-cleavage images to determine the extent of fluorescence signal reduction.
-
Quantify the fluorescence intensity of individual cells or regions of interest to calculate the cleavage efficiency.
-
By following these protocols, researchers can effectively utilize this compound probes for a wide range of innovative applications in their studies.
References
Troubleshooting & Optimization
How to improve Coumarin-C2-TCO labeling efficiency.
Welcome to the technical support center for Coumarin-C2-TCO labeling. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their labeling efficiency.
Troubleshooting Guide
This section addresses common issues encountered during this compound labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | 1. Inefficient Labeling Reaction: The inverse electron-demand Diels-Alder (IEDDA) reaction between C2TCO and tetrazine is incomplete. | - Optimize Reagent Concentrations: Increase the concentration of the limiting reagent (typically the tetrazine-dye). A common starting point is a 1.5 to 10-fold molar excess of the tetrazine-dye over the TCO-containing molecule. - Increase Incubation Time: Extend the reaction time to allow for complete ligation. The reaction is often rapid, but for low concentrations, longer incubation may be necessary. - Check Reagent Quality: Ensure the this compound and tetrazine reagents have been stored correctly (typically desiccated and protected from light) and have not degraded. |
| 2. Quenching of Coumarin Fluorophore: The local environment of the labeled molecule is causing fluorescence quenching. | - Modify Buffer Conditions: The fluorescence of many coumarin derivatives is pH-sensitive. Ensure the pH of your buffer is optimal for the specific coumarin variant you are using. Generally, a neutral to slightly basic pH (7.2-8.0) is a good starting point. - Consider Solvent Polarity: Coumarin fluorescence can be sensitive to solvent polarity. If possible, perform the final imaging or measurement in a buffer with a polarity that enhances the quantum yield of your coumarin dye. | |
| 3. Photobleaching: The coumarin fluorophore has been damaged by excessive exposure to excitation light. | - Minimize Light Exposure: Use neutral density filters and limit the exposure time during imaging. - Use Antifade Reagents: For fixed samples, mount with an antifade medium. - Choose a More Photostable Coumarin Derivative: If photobleaching is a persistent issue, consider using a coumarin variant known for higher photostability. | |
| High Background Signal | 1. Non-specific Binding of Tetrazine-Dye: The fluorescent tetrazine is binding to surfaces or cellular components other than the TCO-tagged molecule. | - Increase Washing Steps: After the labeling reaction, perform additional washes with a buffer containing a mild non-ionic detergent (e.g., 0.05% Tween-20) to remove non-specifically bound probe. - Use a Blocking Agent: For cell-based assays, pre-incubate with a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding sites. |
| 2. Intrinsic Fluorescence of Tetrazine Reagent: Some tetrazine-dyes have a low level of fluorescence even before reacting with TCO. | - Use a "Light-Up" Probe: Select a coumarin-tetrazine probe specifically designed for a high fluorescence turn-on ratio upon reaction with TCO.[1][2][3] This will minimize the signal from unreacted probe. | |
| Inconsistent Labeling Results | 1. Variability in Reagent Preparation: Inconsistent concentrations of stock solutions. | - Prepare Fresh Stock Solutions: Prepare fresh stock solutions of the this compound and tetrazine reagents for each experiment. - Accurate Pipetting: Use calibrated pipettes to ensure accurate and reproducible concentrations. |
| 2. Degradation of C2TCO or Tetrazine: The reagents may be unstable under experimental conditions. | - Assess Stability: C2TCO has been shown to have good stability in cell growth media at 37°C for up to 48 hours.[4] However, the stability of tetrazines can vary. Electron-withdrawing substituents on the tetrazine can decrease its stability in biological media.[5] If you suspect degradation, consider using a more stable tetrazine derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of this compound labeling?
A1: this compound labeling is a bioorthogonal "click chemistry" reaction.[6] Specifically, it is an inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz).[7] In this system, the C2-symmetric TCO (C2TCO) is attached to your molecule of interest, and the coumarin fluorophore is conjugated to the tetrazine. When the two components are mixed, they undergo a rapid and specific reaction to form a stable covalent bond, effectively labeling your target with the coumarin dye.
Q2: Why is the C2-symmetry of the C2TCO linker important?
A2: The C2-symmetry of the C2TCO linker is a key design feature that enables fast and complete cleavage of the labeled conjugate if desired.[4] This "omnidirectional" cleavage is triggered by the tetrazine and is particularly useful for applications requiring the disassembly of molecular probes. For standard labeling applications where cleavage is not intended, this feature does not negatively impact the labeling efficiency.
Q3: How can I maximize the fluorescence turn-on of my labeling reaction?
A3: To maximize the fluorescence "light-up" effect, it is crucial to use a coumarin-tetrazine probe that is designed for a high turn-on ratio.[1][2][3] These probes often utilize through-bond energy transfer (TBET) to efficiently quench the coumarin fluorescence when it is conjugated to the tetrazine.[8][9] Upon reaction with TCO, this quenching mechanism is disrupted, leading to a dramatic increase in fluorescence. The choice of dienophile can also influence the turn-on ratio, with bicyclononyne (BCN) sometimes yielding higher turn-on ratios than TCO for certain coumarin-tetrazine pairs.[2][3]
Q4: What are the key experimental parameters to consider for optimizing labeling efficiency?
A4: The key parameters to optimize are:
-
Reagent Concentrations: The stoichiometry of the C2TCO-functionalized molecule and the coumarin-tetrazine probe. A molar excess of the fluorescent probe is generally recommended.
-
Reaction Time and Temperature: While the reaction is typically fast at room temperature or 37°C, optimizing the incubation time can ensure the reaction goes to completion.
-
pH of the Reaction Buffer: Coumarin fluorescence can be pH-sensitive. It is advisable to maintain a pH between 7.2 and 8.0 for optimal performance.
-
Purity of Reagents: High purity of the coumarin-tetrazine probe is essential for achieving a good fluorescence turn-on ratio.[1]
Q5: Can I use this compound labeling for live-cell imaging?
A5: Yes, this compound labeling is well-suited for live-cell imaging due to its bioorthogonal nature, meaning the reagents do not interfere with biological processes. The fast reaction kinetics allow for real-time imaging.[8][9] For intracellular targets, ensure that your this compound probe and tetrazine-dye are cell-permeable.
Quantitative Data Summary
The efficiency of this compound labeling is influenced by the reaction kinetics and the photophysical properties of the resulting fluorophore.
Table 1: Second-Order Rate Constants for C2TCO with Various Tetrazines
| Tetrazine Derivative | Rate Constant (k₂) in PBS (M⁻¹s⁻¹) |
| PymK (ammonium-functionalized) | 240 |
| MPA | 3.3 |
Data sourced from a study on C2TCO cleavage.[4]
Table 2: Photophysical Properties of a Representative Coumarin-Tetrazine Probe Product
| Property | Value |
| Excitation Maximum (λex) | ~400 nm |
| Emission Maximum (λem) | ~450-500 nm (can be substituent-dependent) |
| Quantum Yield (Φ) | Can be as high as 0.88 for the reacted coumarin product[10] |
| Fluorescence Turn-on Ratio | Can exceed 11,000-fold for optimized probes[8][9] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol describes a general workflow for labeling a C2TCO-modified protein with a coumarin-tetrazine dye.
-
Reagent Preparation:
-
Prepare a stock solution of your C2TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the coumarin-tetrazine dye in an organic solvent such as DMSO.
-
-
Labeling Reaction:
-
To the C2TCO-modified protein solution, add the coumarin-tetrazine stock solution to achieve a final molar excess of the dye (e.g., 5-fold excess). The final concentration of DMSO should be kept below 5% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
-
Removal of Excess Dye:
-
Remove the unreacted coumarin-tetrazine dye using a desalting column or through dialysis against PBS.
-
-
Characterization:
-
Confirm labeling by measuring the absorbance of the coumarin and the protein, and by fluorescence spectroscopy.
-
The labeling efficiency can be determined using the Beer-Lambert law with the extinction coefficients of the protein and the dye.
-
Protocol 2: Live-Cell Imaging with this compound
This protocol outlines the steps for labeling a TCO-modified target in living cells.
-
Cell Preparation:
-
Plate cells in a suitable imaging dish and allow them to adhere.
-
If your target requires metabolic labeling with a TCO-containing precursor, perform this step according to the established protocol for your system.
-
-
Labeling:
-
Prepare a working solution of the cell-permeable coumarin-tetrazine dye in cell culture medium. A typical concentration range is 1-10 µM.
-
Remove the old medium from the cells and add the medium containing the coumarin-tetrazine dye.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional but Recommended):
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin dye (e.g., DAPI or blue fluorescence channel).
-
Visualizations
Caption: General experimental workflow for this compound labeling.
Caption: Inverse electron-demand Diels-Alder (IEDDA) reaction mechanism.
References
- 1. A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting low fluorescence signal with Coumarin-C2-TCO.
Welcome to the technical support center for Coumarin-C2-TCO. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to low fluorescence signals.
Troubleshooting Guide: Low Fluorescence Signal
A low fluorescence signal in experiments involving this compound can arise from several factors, ranging from suboptimal reaction conditions to issues with the reagents themselves. This guide provides a systematic approach to identifying and resolving the root cause of a weak signal.
Q1: My fluorescence signal is much lower than expected. What are the primary areas I should investigate?
A low signal can generally be traced back to three main areas: the bioorthogonal reaction (tetrazine ligation), the properties of the fluorophore itself, or the experimental setup and reagents.
To systematically troubleshoot this issue, consider the following points, starting with the most common culprits:
-
Incomplete TCO-Tetrazine Ligation: The "turn-on" nature of many coumarin-tetrazine probes means that the fluorescence is significantly enhanced after the reaction.[1] An incomplete reaction is a primary suspect for a low signal.
-
Suboptimal Reaction Conditions: The pH, solvent, and temperature of the reaction environment can significantly impact both the ligation efficiency and the fluorescence quantum yield of the coumarin product.
-
Reagent Integrity: Degradation of either the this compound or the tetrazine partner will lead to a poor reaction yield and consequently, a low signal.
-
Incorrect Excitation/Emission Wavelengths: Ensure your imaging or reader settings match the spectral properties of the coumarin-dihydropyridazine product.
The following sections will delve into each of these areas in more detail.
Frequently Asked Questions (FAQs)
Reaction & Reagents
Q2: How can I be sure that the TCO-tetrazine ligation reaction is the source of the problem?
To verify the efficiency of the ligation, you can monitor the reaction's progress. The reaction between a tetrazine and a TCO can be followed spectroscopically by observing the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[2] If this absorbance does not significantly decrease, it points to a problem with the ligation reaction itself.
Q3: What are the optimal reaction conditions for the this compound and tetrazine ligation?
The TCO-tetrazine ligation is known for its fast kinetics and biocompatibility.[1] It generally proceeds well under the following conditions:
-
pH: The reaction is efficient within a pH range of 6-9.[2]
-
Temperature: The reaction can be carried out at room temperature or at 4°C, with longer incubation times (30 minutes to 2 hours) potentially required at lower temperatures.[3]
-
Solvent: The reaction is compatible with a wide range of solvents, including aqueous buffers (like PBS), organic solvents, and cell culture media.[1][2]
Q4: Could the specific tetrazine I'm using be the problem?
Yes, the structure of the tetrazine can influence the reaction kinetics. Electron-withdrawing groups on the tetrazine ring can accelerate the initial Diels-Alder cycloaddition, which is often the rate-determining step.[1] Conversely, bulky substituents on the tetrazine may cause steric hindrance, slowing down the reaction. If you suspect an issue with your tetrazine, consider using a different one, preferably one with minimal steric bulk and electron-withdrawing substituents.
Q5: How should I prepare and store my this compound and tetrazine reagents?
Proper storage and handling are critical for maintaining the reactivity of these reagents.
-
This compound: Should be stored at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For creating stock solutions, use a high-quality anhydrous solvent such as DMSO or DMF.
-
Tetrazines: Storage conditions can vary depending on the specific tetrazine derivative. Always refer to the manufacturer's instructions. In general, they should also be stored protected from light and moisture. When preparing stock solutions, use an appropriate anhydrous solvent.
Q6: I'm seeing a low signal in a protein labeling experiment. What are some common pitfalls?
Labeling proteins with this compound via a tetrazine-modified protein (or vice versa) can be a multi-step process with several potential points of failure.
-
Initial Protein Modification: Ensure that the initial labeling of your protein with either the TCO or tetrazine moiety was successful. This can be verified using techniques like mass spectrometry.
-
Hydrolyzed NHS Esters: If you are using an NHS ester to attach the TCO or tetrazine to your protein, ensure that the NHS ester has not been hydrolyzed. Use fresh, high-quality anhydrous solvents for reconstitution and perform the labeling reaction promptly.[3]
-
Amine Contaminants in Buffers: Buffers containing primary amines (e.g., Tris or glycine) will compete with the protein's amines for reaction with the NHS ester, leading to poor initial labeling. Always perform the NHS ester labeling in an amine-free buffer, such as phosphate-buffered saline (PBS).[3]
-
Molar Ratios: For the final ligation step, it is often recommended to use a slight molar excess (e.g., 1.05-1.5 equivalents) of the tetrazine-containing molecule relative to the TCO-containing molecule to drive the reaction to completion.[3]
Fluorophore & Environment
Q7: How does pH affect the fluorescence of the coumarin product?
The fluorescence of coumarin dyes is highly sensitive to pH. Both acidic and alkaline conditions can alter the fluorescence intensity and emission wavelength.[4][5] This is often due to changes in the protonation state of the molecule, which affects the efficiency of the intramolecular charge transfer (ICT) that is responsible for fluorescence.[6] For many coumarin derivatives, fluorescence can be quenched at low pH.[5] It is crucial to perform the final fluorescence measurement in a well-buffered solution within the optimal pH range for the specific coumarin derivative.
Q8: Can the solvent I'm using impact the fluorescence signal?
Yes, coumarin dyes are known to be solvatochromic, meaning their absorption and emission spectra can shift depending on the polarity of the solvent.[6] More importantly, the fluorescence quantum yield can also be significantly affected by the solvent.[6][7] While the TCO-tetrazine reaction works in a variety of solvents, the final fluorescence signal may be brighter in some solvents than others. If you have flexibility in your experimental design, you could test the fluorescence of the final product in a few different buffer systems or solvents to find the optimal one.
Data Presentation
The following tables summarize how environmental factors can influence the fluorescence of coumarin derivatives. Note that this data is for representative coumarin compounds and may not be exact for the this compound-tetrazine product, but illustrates the general principles.
Table 1: Effect of Solvent Polarity on the Fluorescence Quantum Yield of a Coumarin Derivative
| Solvent | Polarity Function (f(ε, n)) | Fluorescence Quantum Yield (Φf) |
| Methanol | 0.306 | 0.60 |
| Water-Methanol (96:4 v/v) | 0.310 | 0.65 |
| Water-Methanol (92:8 v/v) | 0.313 | 0.63 |
| Water-Methanol (80:20 v/v) | 0.320 | 0.61 |
| Water-Methanol (60:40 v/v) | 0.326 | 0.58 |
Data adapted from a study on a highly emissive coumarin derivative and illustrates the general trend of how solvent polarity can modulate quantum yield. The specific values will differ for the this compound product.[6]
Table 2: pH Dependence of Fluorescence Emission for a Coumarin Derivative
| pH | Relative Fluorescence Intensity | Emission Wavelength (nm) |
| 2.0 | Low | 441 |
| 4.0 | Medium | 445 |
| 7.0 | High | 450 |
| 9.0 | High | 530 |
| 11.0 | Medium | 538 |
This table illustrates the significant changes in both intensity and wavelength that can occur with pH for a pH-sensitive coumarin dye. The color of the fluorescence can shift from blue in acidic conditions to yellow-green in alkaline conditions.[4][5]
Experimental Protocols
General Protocol for TCO-Tetrazine Ligation
This protocol provides a general workflow for the ligation of a this compound-labeled molecule to a tetrazine-labeled molecule.
-
Reagent Preparation:
-
Prepare a stock solution of your this compound-conjugated molecule in an appropriate anhydrous solvent (e.g., DMSO).
-
Prepare a stock solution of your tetrazine-conjugated molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dilute the TCO-containing molecule to the desired final concentration in the reaction buffer (e.g., PBS, pH 7.4).
-
Add the tetrazine-containing molecule to the reaction mixture. It is often beneficial to use a slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent.[3]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 1-2 hours.[3] Protect the reaction from light.
-
-
Analysis:
-
Measure the fluorescence of the sample using a fluorometer, fluorescence microscope, or plate reader with the appropriate excitation and emission wavelengths for the coumarin product.
-
Protocol for Labeling a Protein with an NHS Ester and Subsequent Ligation
This protocol outlines the steps for labeling a protein with a TCO-NHS ester and then reacting it with a tetrazine-functionalized molecule.
-
Buffer Exchange:
-
Dissolve or exchange your protein into an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-5 mg/mL.[3]
-
-
NHS Ester Labeling:
-
Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Purification:
-
Stop the reaction by adding an amine-containing buffer (e.g., Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis.
-
-
TCO-Tetrazine Ligation:
-
Follow the "General Protocol for TCO-Tetrazine Ligation" above, using your newly prepared TCO-labeled protein.
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low fluorescence signals.
Signaling Pathway of TCO-Tetrazine "Turn-On" Probe
Caption: The reaction pathway illustrating the "turn-on" fluorescence mechanism.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Reducing non-specific binding of Coumarin-C2-TCO in cells.
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize non-specific binding of Coumarin-C2-TCO probes during cellular imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background fluorescence when using this compound?
High background fluorescence, or non-specific binding, can originate from several sources:
-
Excess Probe Concentration: Using a higher concentration of this compound than necessary can lead to unbound molecules accumulating in the cell or on the coverslip.[1][2]
-
Hydrophobic Interactions: Coumarin dyes can be hydrophobic, causing them to non-specifically associate with cellular membranes and other lipid-rich structures.[3][4][5]
-
Insufficient Washing: Inadequate washing steps after probe incubation fail to remove all unbound this compound.[2][6]
-
Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for non-specific probe binding. This is more prominent in the blue and green channels.[7][8]
-
Suboptimal Blocking: Lack of or improper blocking can leave sites available for non-specific attachment of the probe.[9][10][11]
-
Imaging Medium: The cell culture medium used during imaging can itself be a source of background fluorescence.[2]
Q2: How can I optimize the concentration of this compound?
It is crucial to perform a concentration titration to find the optimal balance between specific signal and background noise.
-
Recommendation: Test a range of concentrations, for example, from 0.1 µM to 10 µM. Start with the concentration recommended in the product literature, if available, and test concentrations above and below this value.[2]
-
Procedure: Incubate your cells with different concentrations of the probe while keeping all other parameters (incubation time, temperature, cell number) constant. Image the cells under identical microscope settings to compare the signal-to-background ratio.
Q3: What is the best way to wash my cells after incubation with this compound?
Thorough washing is critical to remove unbound probe.
-
Basic Protocol: After incubation, wash the cells 2-3 times with a buffered saline solution like PBS.[2]
-
For Persistent Background: Increase the number of washes to 4-5 times. Also, consider increasing the duration of each wash to 5 minutes with gentle agitation.[6] Adding a low concentration of a mild detergent, such as 0.05% Tween-20, to the wash buffer can help to disrupt weak, non-specific interactions.
Q4: What blocking agents can I use to reduce non-specific binding?
Blocking agents saturate non-specific binding sites, preventing the fluorescent probe from attaching to them.
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) is a commonly used blocking agent. A 1-5% solution of BSA in PBS is often effective.[10][11][12] Normal serum (e.g., from goat or donkey) can also be used and is typically diluted to 5% in PBS.[12]
-
Commercial Blocking Buffers: Several commercially available blocking solutions are optimized to reduce background from various sources, including charge-based and hydrophobic interactions.[7][9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues with non-specific binding.
Problem: High background fluorescence observed across the entire cell or coverslip.
| Potential Cause | Suggested Solution |
| Probe concentration is too high. | Perform a titration experiment to determine the lowest effective concentration of this compound.[1][7][13] |
| Insufficient washing. | Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS).[2][6] |
| Hydrophobic nature of the coumarin dye. | Include a blocking step with 1-5% BSA in PBS before probe incubation to mask hydrophobic sites.[10][11] |
| Autofluorescence of cells or medium. | Image an unstained control sample to assess the level of autofluorescence.[7] If significant, consider using a commercial autofluorescence quenching kit or switching to a spectrally distinct fluorophore if possible. Image cells in an optically clear, phenol red-free medium.[2] |
Experimental Protocols
Protocol 1: Titration of this compound Concentration
-
Cell Preparation: Seed cells on a glass-bottom imaging dish and grow to the desired confluency.
-
Prepare Probe Dilutions: Prepare a series of this compound dilutions in your reaction buffer (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
-
Incubation: Remove the culture medium and wash the cells once with PBS. Add the different concentrations of the probe to the cells and incubate for the desired time and temperature, protected from light.
-
Washing: Remove the probe solution and wash the cells three times with PBS, for 5 minutes each time.
-
Imaging: Add imaging buffer to the cells and acquire images using consistent microscope settings for all concentrations.
-
Analysis: Compare the images to identify the concentration that provides the best signal-to-background ratio.
Protocol 2: Optimizing Blocking and Washing Conditions
-
Cell Preparation: Prepare cells for staining as in Protocol 1.
-
Blocking (Optional):
-
Prepare a blocking buffer (e.g., 2% w/v BSA in PBS).
-
Remove culture medium, wash with PBS, and incubate cells with the blocking buffer for 30 minutes at room temperature.
-
-
Probe Incubation:
-
Remove the blocking buffer (do not wash).
-
Add this compound at the optimized concentration (determined from Protocol 1) and incubate.
-
-
Washing:
-
Condition A (Standard): Wash 3 times with PBS.
-
Condition B (Stringent): Wash 5 times with PBS containing 0.05% Tween-20.
-
-
Imaging and Analysis: Image the cells from both conditions and compare the background levels.
Visualizations
Caption: General experimental workflow for staining cells with this compound.
Caption: A logical flowchart for troubleshooting high background fluorescence.
References
- 1. math.ucla.edu [math.ucla.edu]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Azole-linked coumarin dyes as fluorescence probes of domain-forming polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dovepress.com [dovepress.com]
- 11. insights.oni.bio [insights.oni.bio]
- 12. IHC Blocking | Proteintech Group [ptglab.com]
- 13. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Coumarin-C2-TCO Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in their Coumarin-C2-TCO imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the high signal-to-noise ratio of this compound probes?
A1: this compound imaging utilizes a fluorogenic reaction based on the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine-quenched coumarin fluorophore and a trans-cyclooctene (TCO) dienophile.[1][2] Before reacting with the TCO-tagged molecule of interest, the tetrazine moiety effectively quenches the coumarin's fluorescence.[3] Upon successful bioorthogonal ligation, the tetrazine is consumed, leading to a significant increase in fluorescence—a "turn-on" effect that dramatically enhances the signal over a low-background environment.[2][4][5]
Q2: What are the key factors influencing the signal-to-noise ratio in my experiment?
A2: Several factors can impact your SNR, including:
-
Probe Concentration: Using an optimal concentration of the this compound probe is crucial to maximize signal while minimizing background from unbound probes.[6][7]
-
Incubation Time: Sufficient incubation time is necessary to ensure complete reaction between the tetrazine probe and the TCO-labeled target.[7][8][9]
-
Washing Steps: While many protocols are "no-wash," in some cases, gentle washing may be required to remove excess unbound probe and reduce background fluorescence.[3][6][7]
-
Cell Health: Healthy cells will exhibit better labeling and less autofluorescence. It is important to maintain cell viability throughout the experiment.[10][11]
-
Imaging Parameters: Microscope settings, such as laser power, exposure time, and detector gain, must be optimized to maximize signal detection without causing photobleaching or phototoxicity.[11]
Q3: How does the structure of the TCO and tetrazine affect the reaction and signal?
A3: The specific structures of the TCO and tetrazine reagents significantly influence the reaction kinetics.[1][12][13] Highly strained TCO derivatives generally exhibit faster reaction rates.[13] Similarly, the substituents on the tetrazine ring affect both its stability and reactivity. For live-cell imaging, it is essential to choose a pair with fast kinetics to achieve efficient labeling at low, biocompatible concentrations.[1][14]
Troubleshooting Guide
Problem 1: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excess Probe Concentration | Titrate the this compound probe to determine the lowest effective concentration that provides a strong signal. Start with a concentration around 1 µM and perform a dilution series.[6][7] |
| Non-specific Binding | - Include a blocking step (e.g., with BSA or serum) before adding the probe, especially for extracellular targets. - If the probe is hydrophobic, it may non-specifically associate with cellular membranes. Consider using a probe with a more hydrophilic linker (e.g., PEG).[1] - Perform gentle washing steps with pre-warmed media or PBS after incubation.[7] |
| Cellular Autofluorescence | - Image a control sample of unlabeled cells to determine the level of autofluorescence in the coumarin channel. - Use a spectrally distinct channel for imaging if autofluorescence is high in the blue/green spectrum. - Use imaging media that does not contain components that fluoresce (e.g., phenol red). |
| Incomplete Quenching of the Probe | - Ensure the probe has been stored correctly (protected from light and moisture) to prevent degradation of the tetrazine quencher. - Test the probe in solution with an excess of TCO to confirm its fluorogenic properties before cellular experiments. |
Problem 2: Weak or No Signal
| Possible Cause | Suggested Solution |
| Insufficient Probe Concentration | Increase the concentration of the this compound probe. Refer to the concentration titration performed for background optimization. |
| Short Incubation Time | Increase the incubation time to allow for complete reaction. Typical incubation times range from 30 minutes to 2 hours.[7][8][9] |
| Inefficient TCO Labeling of the Target | - Confirm that your target molecule has been successfully labeled with the TCO moiety. Use a separate analytical method (e.g., mass spectrometry, western blot with a TCO-reactive probe) to verify labeling. - Optimize the TCO labeling protocol for your specific target. |
| Poor Cell Permeability of the Probe (for intracellular targets) | - Use a this compound probe specifically designed for intracellular labeling with enhanced cell permeability.[4][5] - For difficult-to-label intracellular targets, consider transient cell permeabilization methods.[10] |
| Photobleaching | - Reduce laser power and/or exposure time during image acquisition.[11] - Use an anti-fade mounting medium for fixed cell imaging. - Acquire images efficiently to minimize light exposure. |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Probe Concentration | 0.1 - 5 µM | Optimal concentration is cell-type and target-dependent. Start with 1 µM and titrate.[4][6][7] |
| Incubation Time | 30 - 120 minutes | Longer times may be needed for lower probe concentrations or less reactive TCO-tetrazine pairs.[7][8] |
| Incubation Temperature | 37°C | For live-cell imaging, maintain physiological conditions. |
| Washing Buffer | Pre-warmed cell culture medium or PBS | Perform 2-3 gentle washes if high background persists.[7] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
-
Cell Preparation: Seed cells on a glass-bottom dish or chamber slide appropriate for microscopy and grow to the desired confluency.
-
TCO Labeling: Label your target of interest with a TCO-containing molecule according to your established protocol.
-
Probe Preparation: Prepare a stock solution of the this compound probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1 µM) in pre-warmed, serum-free cell culture medium.
-
Incubation: Remove the medium from the cells and add the this compound probe solution. Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing (Optional): If high background is anticipated, gently wash the cells 2-3 times with pre-warmed imaging medium. For many fluorogenic probes, this step is not necessary ("no-wash").[3][6]
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin (e.g., Excitation: ~405 nm; Emission: ~450-500 nm).[4][5] Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[11]
Protocol 2: Troubleshooting Workflow
Caption: A flowchart for troubleshooting common signal-to-noise issues.
Signaling Pathways and Experimental Workflows
Fluorogenic Labeling Workflow
Caption: The experimental workflow for this compound labeling.
Mechanism of Fluorescence Turn-On
Caption: The chemical basis for fluorescence activation in TCO imaging.
References
- 1. Bot Detection [iris-biotech.de]
- 2. app1-c89-pub.pressidium.com - Tco Click Chemistry [app1-c89-pub.pressidium.com]
- 3. Catalytic Activation of Bioorthogonal Chemistry with Light (CABL) Enables Rapid, Spatiotemporally-controlled Labeling and No-Wash, Subcellular 3D-Patterning in Live Cells using Long Wavelength Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HaloTag labeling protocol [abberior.rocks]
- 8. alphathera.com [alphathera.com]
- 9. interchim.fr [interchim.fr]
- 10. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 11. youtube.com [youtube.com]
- 12. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Phototoxicity of Coumarin-C2-TCO in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phototoxic effects of Coumarin-C2-TCO during long-term live-cell imaging experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, with a focus on identifying and mitigating phototoxicity.
| Issue | Potential Cause | Recommended Solution |
| Rapid cell death or morphological changes (blebbing, vacuolization) upon illumination. | High Phototoxicity: The combination of this compound concentration and light exposure is inducing significant cellular damage. | 1. Reduce Excitation Power: Lower the laser or lamp intensity to the minimum required for a sufficient signal-to-noise ratio.[1][2][3] 2. Decrease Exposure Time: Use the shortest possible exposure time per frame.[1][2] 3. Optimize Concentration: Titrate this compound to the lowest effective concentration. 4. Use Longer Wavelengths: If your experimental setup allows, consider alternative fluorophores with longer excitation and emission wavelengths, as lower energy light is generally less damaging.[1][3][4] |
| Gradual decrease in cell health over a long time-lapse experiment (e.g., reduced motility, division arrest). | Cumulative Phototoxicity: Even low levels of light exposure can cause damage that accumulates over time. | 1. Implement Intermittent Imaging: Increase the time interval between image acquisitions. 2. Use Environmental Control: Maintain optimal temperature, CO2, and humidity to ensure cells are not under additional stress. 3. Incorporate Antioxidants: Supplement the imaging medium with antioxidants like Trolox or N-acetylcysteine to scavenge reactive oxygen species (ROS).[5] |
| High background fluorescence or non-specific staining. | Excess Fluorophore Concentration: High concentrations can lead to non-specific binding and increased background. | 1. Optimize Washing Steps: Ensure thorough washing after labeling to remove unbound this compound. 2. Reduce Staining Concentration: Perform a concentration titration to find the optimal balance between signal and background. |
| Rapid photobleaching of the fluorescent signal. | High Light Intensity and/or Oxygen Levels: Photobleaching is often linked to the same factors that cause phototoxicity. | 1. Reduce Excitation Power: This is the most effective way to reduce both photobleaching and phototoxicity.[6][7] 2. Use Antifade Reagents (for fixed cells): While not applicable for live imaging, for control experiments with fixed cells, antifade mounting media can be used. 3. Oxygen Scavenging Systems (in vitro): For in vitro assays, oxygen scavenging systems can reduce photobleaching.[5] |
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern with this compound?
A1: Phototoxicity refers to the damage caused to cells or molecules by light, which is often exacerbated by the presence of a fluorescent molecule (fluorophore).[8] When a fluorophore like coumarin absorbs light, it can enter an excited state and transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[8][9] These ROS, such as singlet oxygen and superoxide radicals, can damage cellular components like DNA, proteins, and lipids, leading to altered cell behavior or cell death.[9] This is a significant concern in long-term imaging as the cumulative damage can compromise the biological relevance of the experimental results.
Q2: At what concentration should I use this compound to minimize phototoxicity?
Q3: What are the recommended illumination settings (excitation power, exposure time) for long-term imaging with this compound?
A3: To minimize phototoxicity, it is crucial to use the lowest possible excitation power and the shortest possible exposure time that still allows for adequate signal detection.[1][2] There is a non-linear relationship between excitation intensity and phototoxicity, so even a small reduction in power can have a significant impact on cell health.[2] It is better to increase camera gain or use more sensitive detectors than to increase excitation power. For long-term experiments, consider using intermittent imaging (longer intervals between acquisitions) to reduce the total light dose delivered to the cells.
Q4: Can I use antioxidants to reduce the phototoxicity of this compound?
A4: Yes, supplementing the imaging medium with antioxidants can help mitigate phototoxicity by neutralizing the ROS generated during fluorescence excitation.[5] Commonly used antioxidants for live-cell imaging include Trolox (a water-soluble vitamin E analog) and N-acetylcysteine (NAC).[5] The optimal concentration of the antioxidant should be determined for your specific cell line, as high concentrations can also have cellular effects.
| Antioxidant | Typical Starting Concentration | Notes |
| Trolox | 250-500 µM | Can help reduce ROS-induced damage and improve cell viability.[5] |
| N-acetylcysteine (NAC) | 1-5 mM | A precursor to glutathione, a major cellular antioxidant. |
| Ascorbic Acid (Vitamin C) | 50-200 µg/mL | Can reduce ROS, but its effectiveness should be tested for each specific experimental setup.[9] |
Q5: How can I assess if my imaging conditions are causing phototoxicity?
A5: Several methods can be used to assess phototoxicity. A simple approach is to monitor cell morphology and behavior (e.g., motility, division) in control experiments where cells are subjected to the same imaging protocol but without the fluorescent probe. A more quantitative method is to use cell viability assays. One sensitive indicator of cellular stress is the mitochondrial membrane potential.[10][11] A decrease in this potential can be an early sign of phototoxic stress.
Experimental Protocols
Protocol 1: Assessment of Phototoxicity using a Mitochondrial Membrane Potential Probe (e.g., TMRM)
This protocol provides a method to quantitatively assess phototoxicity by measuring changes in the mitochondrial membrane potential.
Materials:
-
Cells of interest cultured on a suitable imaging dish/plate
-
This compound
-
Tetramethylrhodamine, Methyl Ester (TMRM) or a similar mitochondrial membrane potential probe
-
Live-cell imaging medium
-
Confocal or fluorescence microscope with environmental control
Procedure:
-
Label your cells with this compound according to your established protocol.
-
Incubate the cells with a low, non-quenching concentration of TMRM (e.g., 25 nM) for 30-40 minutes at 37°C.[10]
-
Wash the cells gently with pre-warmed imaging medium.
-
Acquire images in both the coumarin and TMRM channels.
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Subject the cells to your long-term imaging protocol (i.e., the same excitation power, exposure time, and time-lapse interval you plan to use for your experiment).
-
At the end of the imaging period, acquire a final image in the TMRM channel.
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Analyze the fluorescence intensity of TMRM in the mitochondria over time. A significant decrease in TMRM intensity indicates a loss of mitochondrial membrane potential and thus, phototoxic stress.
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As a positive control for mitochondrial depolarization, you can treat a separate sample of cells with a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).
Visualizations
Caption: Mechanism of Coumarin-induced phototoxicity.
Caption: Workflow for troubleshooting phototoxicity.
References
- 1. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. Live-cell imaging: Mitochondria membrane potential [protocols.io]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability issues with Coumarin-C2-TCO and how to solve them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Coumarin-C2-TCO in live-cell imaging and bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent probe containing a coumarin dye and a trans-cyclooctene (TCO) moiety. The coumarin acts as a blue fluorescent reporter, while the TCO group enables bioorthogonal labeling through a rapid "click" reaction with a tetrazine-labeled molecule of interest in living cells. This allows for the specific visualization of target molecules without disrupting normal cellular processes.
Q2: What are the excitation and emission wavelengths for this compound?
A2: Coumarin dyes are excitable by UV light and typically emit in the blue region of the visible spectrum, with an emission range of approximately 410 to 470 nm.[1] However, the exact wavelengths can be influenced by the local environment. It is recommended to consult the specific product datasheet for precise spectral properties.
Q3: Is this compound cell-permeable?
A3: The cell permeability of coumarin derivatives can vary depending on their specific structure.[1] Generally, small, uncharged molecules exhibit better cell permeability. While the coumarin core is relatively hydrophobic, the overall charge and polarity of the this compound molecule will determine its ability to passively diffuse across the cell membrane. Issues with permeability can sometimes be addressed by optimizing experimental conditions or using chemical strategies to enhance uptake.
Q4: How stable is the TCO moiety?
A4: The TCO group is sensitive to light and can be isomerized to its less reactive cis-conformer.[2] It is also sensitive to acidic or basic conditions.[2] Therefore, it is crucial to protect this compound from light and maintain appropriate pH during storage and experiments. The stability of the TCO moiety can be enhanced when it is in close proximity to the primary targeting vector.[2]
Troubleshooting Guide
Problem 1: Weak or No Intracellular Fluorescence Signal
This is a common issue that can arise from several factors related to the permeability of the probe, its concentration, or the imaging setup.
Possible Cause 1: Poor Cell Permeability
-
Solution 1.1: Optimize Incubation Time and Concentration. Increase the incubation time to allow for more efficient passive diffusion across the cell membrane. A concentration range of 1-10 µM is a common starting point for many small molecule probes. A dose-response experiment is recommended to find the optimal concentration for your specific cell type.
-
Solution 1.2: Use a Permeabilization Enhancer. For difficult-to-transfect cells, a mild, transient permeabilization of the cell membrane might be necessary. However, this should be done with caution as it can affect cell viability.
-
Solution 1.3: Employ a "Prodrug" Strategy. While not directly modifying this compound, this conceptual approach involves masking polar groups on a probe to increase its hydrophobicity and cell permeability. Once inside the cell, native enzymes cleave the masking groups to activate the probe. This is a more advanced strategy that would require chemical modification of the probe.
Possible Cause 2: Insufficient Probe Concentration
-
Solution 2.1: Increase Probe Concentration. The optimal concentration can be cell-type dependent. Systematically increase the concentration of this compound in your experiments. Be mindful that very high concentrations can lead to cytotoxicity or non-specific staining.[3]
Possible Cause 3: Inefficient TCO-Tetrazine Ligation
-
Solution 3.1: Check the Reactivity of Your Tetrazine. Ensure that the tetrazine-labeled molecule is fresh and has been stored correctly, protected from light and moisture.
-
Solution 3.2: Optimize Reaction Time. While the TCO-tetrazine reaction is fast, ensure sufficient time is allowed for the ligation to occur within the cellular environment.
Possible Cause 4: Imaging Setup and Signal Detection
-
Solution 4.1: Verify Microscope Filter Sets. Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of the coumarin dye.
-
Solution 4.2: Optimize Gain and Exposure Time. Increase the detector gain and/or exposure time to enhance the detection of a weak signal.[4] Be cautious of photobleaching with longer exposure times.
-
Solution 4.3: Check for Autofluorescence. Cellular autofluorescence can sometimes mask the signal from the coumarin dye.[1] Image an unstained control sample to assess the level of autofluorescence in your cells at the relevant wavelengths.
Problem 2: High Background Signal or Non-Specific Staining
High background can obscure the specific signal from your target and reduce the quality of your images.
Possible Cause 1: Excess Unbound Probe
-
Solution 1.1: Optimize Washing Steps. After incubation with this compound, perform thorough washing steps with fresh, pre-warmed media or buffer to remove any unbound probe from the extracellular space and the cell surface.
-
Solution 1.2: Reduce Probe Concentration. High concentrations can lead to non-specific binding and increased background.[3]
Possible Cause 2: Probe Aggregation
-
Solution 2.1: Ensure Proper Dissolution. Make sure the this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your aqueous cell culture medium. Aggregates can lead to punctate, non-specific staining.
Possible Cause 3: Cellular Autofluorescence
-
Solution 3.1: Use a Background Suppressor. Commercially available background suppressors can be added to the imaging medium to quench extracellular fluorescence.[5]
-
Solution 3.2: Image in Optically Clear Media. Phenol red and other components in standard cell culture media can contribute to background fluorescence.[5] Consider imaging your cells in a phenol red-free, optically clear medium.
Problem 3: Phototoxicity and Cell Death
Live-cell imaging, especially with UV-excitable dyes, can be stressful for cells.
Possible Cause 1: Excessive Light Exposure
-
Solution 1.1: Minimize Excitation Light Intensity and Exposure Time. Use the lowest possible laser power and the shortest exposure time that still provides an acceptable signal-to-noise ratio.[5]
-
Solution 1.2: Reduce Sampling Frequency. For time-lapse experiments, decrease the frequency of image acquisition to minimize the cumulative light dose on the cells.[5]
Possible Cause 2: Probe-Induced Cytotoxicity
-
Solution 2.1: Perform a Cytotoxicity Assay. Determine the maximum non-toxic concentration of this compound for your specific cell type using a viability assay (e.g., MTT or LDH assay).
-
Solution 2.2: Limit Incubation Time. Incubate the cells with the probe for the shortest amount of time required to achieve adequate intracellular signal.
Quantitative Data Summary
The following table summarizes key quantitative parameters for working with coumarin-based probes in live cells, based on studies with Coumarin-6 as a model. These values should be used as a starting point and optimized for your specific experimental conditions.
| Parameter | Value | Cell Type(s) | Notes |
| Working Concentration | 10 ng/mL - 40 ng/mL | NB4, THP-1 | Optimal concentration is cell-type dependent and should be determined empirically.[6] |
| 9 µg/mL | A30, HEK, COS-7 | This concentration was found to be biocompatible with minimal impact on cell viability.[7] | |
| Incubation Time | 30 min - 4 hours | MCF10CA1a-Luc | Uptake is time-dependent.[8] |
| 45 minutes | A30, HEK, COS-7 | Sufficient for intracellular uptake.[7] |
Key Experimental Protocols
Protocol 1: Assessing Cell Permeability and Uptake of this compound
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Cell Seeding: Plate your cells of interest in a suitable imaging dish or plate (e.g., glass-bottom 96-well plate) at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. From this stock, prepare a series of working solutions in pre-warmed, serum-free cell culture medium at different concentrations (e.g., 1, 5, 10, 25 µM).
-
Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound working solutions to the cells and incubate at 37°C in a CO2 incubator for a defined period (e.g., 30 minutes, 1 hour, 2 hours).
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with pre-warmed PBS or complete cell culture medium to remove extracellular probe.
-
Imaging: Add fresh, pre-warmed, optically clear imaging medium to the cells. Image the cells using a fluorescence microscope equipped with a filter set appropriate for coumarin (e.g., DAPI filter set).
-
Analysis: Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). This will allow you to determine the optimal concentration and incubation time for your cell type.
Protocol 2: Live-Cell Labeling via TCO-Tetrazine Ligation
-
Target Labeling (if applicable): If your target molecule is labeled with a tetrazine via a genetic or antibody-based approach, ensure this step is completed according to your established protocol.
-
This compound Loading: Incubate the cells with the optimized concentration of this compound as determined in Protocol 1.
-
Washing: Thoroughly wash the cells to remove any unbound this compound.
-
Tetrazine Reaction: Add the tetrazine-labeled molecule of interest to the cells in fresh medium and incubate for a sufficient period for the click reaction to proceed (typically 15-60 minutes).
-
Final Wash: Wash the cells again to remove any unreacted tetrazine-labeled molecules.
-
Live-Cell Imaging: Image the cells immediately using appropriate microscope settings. Maintain the cells at 37°C and 5% CO2 during imaging.
Visualizations
Caption: Troubleshooting workflow for weak or no fluorescence signal.
References
- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. jpp.krakow.pl [jpp.krakow.pl]
- 8. Photophysical and biological assessment of coumarin-6 loaded polymeric nanoparticles as a cancer imaging agent - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00065F [pubs.rsc.org]
Impact of pH and temperature on Coumarin-C2-TCO reactivity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-C2-TCO. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the this compound reaction?
The reactivity of this compound is based on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of bioorthogonal "click chemistry".[1][2] This reaction occurs between the trans-cyclooctene (TCO) moiety of the this compound probe and an electron-deficient tetrazine (Tz). The process is characterized by exceptionally fast reaction kinetics and high specificity, proceeding readily in aqueous environments under physiological conditions without the need for a catalyst.[1][3][4][5] The reaction is irreversible and releases nitrogen gas as the only byproduct.[3]
Q2: What are the general recommendations for pH and temperature for the this compound reaction?
For optimal performance, the this compound ligation reaction is typically carried out in a pH range of 6.0 to 9.0.[3] While many reactions proceed efficiently at room temperature (approximately 20-25°C), physiological temperature (37°C) is also commonly used, particularly for live-cell imaging applications.[2] It is important to note that both pH and temperature can influence the stability of the reactants and the kinetics of the reaction.
Q3: How does pH affect the this compound probe and the ligation reaction?
The pH of the reaction buffer can impact both the coumarin fluorophore and the TCO moiety, as well as the kinetics of the IEDDA reaction.
-
Coumarin Fluorophore: The fluorescence of coumarin derivatives can be pH-sensitive.[6][7] For some coumarins, a shift in pH from acidic to alkaline can lead to changes in fluorescence color and intensity.[6] It is crucial to maintain a stable pH within the optimal range to ensure consistent and reproducible fluorescence measurements.
-
TCO Moiety: Trans-cyclooctene can be sensitive to strongly acidic or basic conditions, which may lead to its degradation or isomerization to the less reactive cis-cyclooctene.[1][8]
-
Reaction Kinetics: The rate of the IEDDA reaction can be influenced by pH. While generally robust across a range of physiological pH, significant deviations may alter the electronic properties of the tetrazine partner, potentially affecting the reaction speed.
Q4: How does temperature influence the this compound reaction?
Temperature primarily affects the reaction rate and the stability of the reactants.
-
Reaction Kinetics: As with most chemical reactions, the rate of the IEDDA ligation between TCO and tetrazine generally increases with temperature.
-
Reactant Stability: While the this compound probe is designed for stability under physiological conditions, prolonged exposure to elevated temperatures may lead to degradation of the coumarin or TCO components. It is advisable to follow the storage and handling recommendations provided with the product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Weak or No Fluorescence Signal | Suboptimal pH: The pH of the buffer may be outside the optimal range for the coumarin fluorophore or the ligation reaction. | Verify the pH of all buffers and adjust to be within the recommended range (pH 6.0 - 9.0). Consider performing a pH titration experiment to determine the optimal pH for your specific assay. |
| Low Reaction Temperature: The reaction may be proceeding too slowly at the current temperature. | If compatible with your experimental system, consider increasing the reaction temperature to 37°C to enhance the reaction rate. | |
| Degradation of Reactants: The this compound or tetrazine partner may have degraded due to improper storage or handling. | Ensure that all reagents have been stored correctly and have not expired. Perform a control reaction with fresh reagents to verify their activity. | |
| Low Concentration of Reactants: The concentration of one or both reactants may be too low for a detectable signal. | Increase the concentration of the this compound probe and/or the tetrazine-labeled molecule. | |
| High Background Fluorescence | Non-specific Binding: The this compound probe may be binding non-specifically to other components in your sample. | Include appropriate blocking agents in your buffers (e.g., BSA). Optimize washing steps to remove unbound probe. |
| Autofluorescence: The sample itself may have high intrinsic fluorescence at the excitation and emission wavelengths of the coumarin dye. | Use appropriate controls (e.g., an unlabeled sample) to measure and subtract the background autofluorescence. Consider using a coumarin derivative with a longer emission wavelength to minimize interference from cellular autofluorescence.[9] | |
| Inconsistent or Irreproducible Results | Fluctuations in pH or Temperature: Variations in experimental conditions between replicates can lead to inconsistent results. | Carefully control and monitor the pH and temperature of all reactions. Use freshly prepared buffers for each experiment. |
| Instability of Tetrazine Partner: Some tetrazine derivatives can be less stable in aqueous solutions. | Prepare fresh solutions of the tetrazine-labeled molecule for each experiment. If possible, choose a more stable tetrazine derivative. |
Data Presentation
Table 1: Expected Impact of pH on this compound Reactivity and Signal
| pH Range | Effect on Coumarin Fluorescence | Effect on TCO Stability | Effect on IEDDA Reaction Rate | Overall Recommendation |
| < 6.0 | Potential for altered fluorescence properties (intensity and/or wavelength). | Increased risk of degradation/isomerization.[1][8] | May be slower or faster depending on the specific tetrazine. | Not generally recommended; proceed with caution and empirical validation. |
| 6.0 - 8.0 | Generally stable and optimal fluorescence. | High stability. | Generally fast and efficient. | Recommended for most applications. |
| 8.0 - 9.0 | Generally stable, but some coumarins may show sensitivity. | Good stability. | Generally fast and efficient. | Recommended , but monitor for any changes in fluorescence. |
| > 9.0 | Increased risk of altered fluorescence and potential for degradation. | Increased risk of degradation/isomerization.[1][8] | May be affected by the stability of reactants. | Not generally recommended. |
Table 2: Expected Impact of Temperature on this compound Reactivity and Signal
| Temperature | Effect on IEDDA Reaction Rate | Effect on Reactant Stability | Overall Recommendation |
| 4°C | Significantly slower reaction rate. | High stability for long-term storage. | Suitable for long-term storage of reagents, but not for efficient ligation. |
| Room Temperature (20-25°C) | Sufficient for many applications. | Good stability for the duration of a typical experiment. | A good starting point for many experimental setups. |
| 37°C | Faster reaction rate compared to room temperature. | Good stability for typical experimental timescales. | Recommended for live-cell imaging and other in vivo applications to accelerate the reaction. |
| > 40°C | Reaction rate will likely continue to increase. | Increased risk of degradation of both coumarin and TCO moieties. | Not generally recommended due to potential for reactant instability. |
Experimental Protocols
Protocol: General Labeling of a Tetrazine-Modified Molecule with this compound
This protocol provides a general guideline. Optimal concentrations, incubation times, and buffer compositions should be determined empirically for each specific application.
-
Reagent Preparation:
-
Prepare a stock solution of your tetrazine-modified molecule in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Prepare a stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. Store stock solutions at -20°C or -80°C, protected from light.
-
Prepare a reaction buffer at the desired pH (typically pH 7.4 phosphate-buffered saline, PBS).
-
-
Labeling Reaction:
-
Dilute the tetrazine-modified molecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the reaction mixture. A 1.5 to 10-fold molar excess of the this compound probe over the tetrazine-modified molecule is a common starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid impacting the reaction or your biological system.
-
Incubate the reaction at the desired temperature (e.g., room temperature or 37°C), protected from light. The incubation time will depend on the concentrations of the reactants and the temperature. A typical starting point is 30-60 minutes.
-
-
Removal of Unreacted Probe (Optional):
-
If necessary, unreacted this compound can be removed by methods such as spin desalting columns, dialysis, or size exclusion chromatography, depending on the nature of your labeled molecule.
-
-
Analysis:
-
Analyze the labeled product using an appropriate method, such as fluorescence microscopy, flow cytometry, or a fluorescence plate reader. Use the appropriate excitation and emission wavelengths for the specific coumarin fluorophore.
-
Visualizations
References
- 1. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study | Semantic Scholar [semanticscholar.org]
- 7. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Storage and handling recommendations for Coumarin-C2-TCO to maintain stability.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage and handling of Coumarin-C2-TCO to ensure its stability and optimal performance in experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
Upon receipt, this compound should be stored at -20°C.[1] It is crucial to keep the product cool, dry, and protected from light and moisture to maintain its stability.[1]
Q2: What is the recommended solvent for reconstituting this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1]
Q3: How can I prevent degradation of the compound during handling?
To prevent degradation, especially from moisture and light, it is best practice to allow the vial to warm to room temperature before opening. This prevents condensation from forming inside the vial.[2] For light-sensitive compounds like coumarin derivatives, it is also advisable to work in a subdued lighting environment and store solutions in amber vials or tubes wrapped in foil.[3] After use, purging the vial with an inert gas like argon or nitrogen can help extend the shelf life of the reagent.[2]
Q4: How many times can I freeze and thaw a solution of this compound?
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted this compound into single-use volumes.[3] This ensures that the main stock remains at a stable temperature and minimizes exposure to ambient conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescent signal in my experiment. | Degradation of the coumarin fluorophore. | Ensure the compound has been consistently stored at -20°C and protected from light. Review handling procedures to minimize light exposure. Consider preparing a fresh stock solution from the solid compound. |
| Incomplete reaction with tetrazine. | Verify the concentration and purity of your tetrazine-containing molecule. Ensure appropriate reaction conditions (buffer, temperature, and incubation time) are used. | |
| Inconsistent experimental results. | Compound instability due to improper storage or handling. | Aliquot the stock solution to avoid multiple freeze-thaw cycles.[3] Always allow the vial to reach room temperature before opening to prevent moisture contamination.[2] |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of your stock solution. If possible, prepare a fresh solution from the solid material. | |
| Precipitate observed in the stock solution. | Poor solubility or compound degradation. | Ensure DMSO is used as the solvent.[1] Gently warm the solution and vortex to aid in dissolution. If the precipitate persists, it may indicate degradation, and a fresh stock should be prepared. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1] |
| Light Exposure | Protect from light | [1][3] |
| Moisture | Keep dry, allow vial to warm before opening | [1][2] |
| Solvent | DMSO | [1] |
| Freeze-Thaw Cycles | Avoid by aliquoting | [3] |
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound from storage to experimental use.
Caption: Recommended handling workflow for this compound.
Stability Logic Diagram
This diagram outlines the logical relationships for maintaining the stability of this compound.
Caption: Factors influencing this compound stability.
References
Quenching effects and how to avoid them with Coumarin-C2-TCO.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-C2-TCO.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, focusing on quenching effects and other experimental challenges.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Quenching of Unreacted Probe: In "turn-on" systems with tetrazine, the fluorescence of unreacted this compound is intentionally quenched. | This is the expected behavior. The fluorescence signal will appear upon successful ligation with a tetrazine-modified molecule. |
| Photobleaching: The coumarin fluorophore is susceptible to photobleaching upon prolonged exposure to excitation light. | - Reduce the intensity and/or duration of the excitation light. - Use an anti-fade mounting medium for fixed cell imaging. - Acquire images in a single plane or use Z-stacks sparingly. | |
| Concentration Quenching: High concentrations of the fluorophore can lead to self-quenching. | Optimize the concentration of this compound and the tetrazine-labeled biomolecule to the lowest effective concentration. | |
| Inefficient TCO-Tetrazine Ligation: The click chemistry reaction may not have proceeded to completion. | - Ensure the tetrazine-modified biomolecule is pure and reactive. - Optimize reaction conditions (concentration, incubation time, temperature). - Check the stability of the TCO moiety; it can be sensitive to certain conditions.[1] | |
| pH-Dependent Fluorescence: The fluorescence of coumarin dyes can be sensitive to the pH of the environment.[2][3][4] | Maintain a stable and optimal pH for the experimental buffer system. The fluorescence of many coumarin derivatives is stable around pH 6 and may decrease with increasing pH.[2][3][4] | |
| Solvent Effects: The fluorescence quantum yield of coumarin dyes is influenced by the polarity of the solvent. | Ensure that the solvent system used is compatible with optimal fluorescence of the coumarin dye. | |
| High Background Fluorescence | Non-specific Binding: The this compound or the labeled biomolecule may bind non-specifically to cellular components or surfaces. | - Include appropriate blocking steps in your protocol (e.g., with BSA or serum). - Perform adequate washing steps after incubation with the fluorescent probe. |
| Autofluorescence: Cells and tissues naturally emit fluorescence, which can interfere with the signal from the probe. | - Use a spectrally distinct fluorophore if possible. - Employ spectral unmixing techniques if your imaging system allows. - Use a "no-wash" imaging strategy with a fluorogenic coumarin-tetrazine probe to minimize background from unbound probe.[5][6] | |
| Impure Reagents: The this compound or tetrazine-labeled molecule may contain fluorescent impurities. | Use highly purified reagents. Consider purifying the reagents if you suspect contamination. | |
| Failed or Inefficient Bioconjugation | Degradation of TCO or Tetrazine: The reactive moieties may have degraded due to improper storage or handling. | Store reagents as recommended by the manufacturer, protected from light and moisture. Prepare fresh solutions before use. |
| Steric Hindrance: The TCO or tetrazine moiety may be inaccessible for reaction due to the conformation of the biomolecule. | Consider using a longer linker on either the this compound or the tetrazine to increase accessibility. | |
| Incorrect Buffer Conditions: The pH or presence of certain additives in the buffer may interfere with the click reaction. | Use a recommended buffer system for TCO-tetrazine ligation, typically a physiological buffer like PBS. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of quenching in coumarin-tetrazine "turn-on" probes?
A1: The primary quenching mechanism in many coumarin-tetrazine probes is through-bond energy transfer (TBET).[7] In this process, the tetrazine moiety acts as a quencher, accepting energy from the excited coumarin fluorophore through the covalent bond, which then de-excites non-radiatively. Upon the inverse electron demand Diels-Alder (iEDDA) reaction with a TCO-modified molecule, the electronic structure of the system is altered, disrupting the TBET process and leading to a significant increase in fluorescence, often referred to as a "turn-on" response.[6]
Q2: How can I avoid photobleaching of my this compound signal?
A2: To minimize photobleaching, you should:
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Limit Light Exposure: Reduce the power of your excitation source (laser or lamp) to the lowest level that provides a detectable signal.
-
Reduce Exposure Time: Use the shortest possible exposure times for image acquisition.
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Use Anti-fade Reagents: For fixed samples, use a commercially available anti-fade mounting medium.
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Image Efficiently: Plan your imaging session to acquire the necessary data in the shortest amount of time. Avoid repeatedly imaging the same field of view unless necessary for time-lapse experiments.
Q3: What is the optimal pH for working with this compound?
A3: The fluorescence of coumarin derivatives can be pH-sensitive.[2][3][4] While the optimal pH can vary slightly depending on the specific coumarin derivative, a neutral to slightly acidic pH is generally favorable. It is recommended to maintain a consistent and buffered pH throughout your experiment, typically within the physiological range (pH 6.5-7.5) for live-cell imaging. Extreme pH values should be avoided as they can alter the fluorescence properties of the dye.
Q4: Can I use this compound for multiplexed imaging with other fluorophores?
A4: Yes, but careful selection of the other fluorophores is necessary. Coumarin dyes typically have excitation and emission in the blue-to-green region of the spectrum. When choosing other dyes, ensure their spectral profiles have minimal overlap with that of the reacted this compound product to avoid crosstalk.
Q5: What is the stability of the TCO group on this compound?
A5: The trans-cyclooctene (TCO) moiety is generally stable under typical biological conditions. However, it can be sensitive to prolonged exposure to certain thiols and some metal ions.[1] It is best to store this compound under the manufacturer's recommended conditions (typically dessicated and protected from light) and to prepare fresh solutions for your experiments.
Quantitative Data
Table 1: Photophysical Properties of a Representative Reacted Coumarin-Tetrazine Product
| Property | Value | Notes |
| Excitation Maximum (λex) | ~405 nm | Can vary slightly depending on the specific tetrazine and local environment. |
| Emission Maximum (λem) | ~450 - 500 nm | Dependent on the final pyridazine structure after reaction and solvent polarity. |
| Quantum Yield (Φ) | Up to ~0.8 | Highly dependent on the specific tetrazine partner and reaction conditions.[5] |
| Molar Extinction Coefficient (ε) | Not widely reported for the specific C2-TCO product | Varies for different coumarin derivatives. |
| Fluorescence Turn-on Ratio | Up to >1000-fold | The ratio of fluorescence intensity after reaction with TCO compared to the unreacted tetrazine probe.[6] |
Experimental Protocols
Protocol 1: General Protocol for Labeling Proteins with this compound
This protocol describes a general workflow for labeling a tetrazine-modified protein with this compound.
Materials:
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Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the tetrazine-modified protein.
-
Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Confirm the labeling by measuring the absorbance and fluorescence of the purified protein conjugate.
Protocol 2: Live-Cell Imaging with this compound using a "Turn-On" Tetrazine Probe
This protocol outlines the steps for imaging a TCO-modified target in live cells using a fluorogenic coumarin-tetrazine probe.
Materials:
-
Live cells expressing or labeled with a TCO-modified biomolecule
-
Fluorogenic coumarin-tetrazine probe
-
Cell culture medium
-
Imaging system (e.g., confocal or widefield fluorescence microscope)
Procedure:
-
Cell Preparation: Culture cells on a suitable imaging dish or plate.
-
Labeling with TCO (if applicable): If your target is not genetically tagged with a TCO, you will first need to label it. This could involve incubating the cells with a TCO-modified ligand or antibody.
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Preparation of Tetrazine Probe Solution: Prepare a working solution of the fluorogenic coumarin-tetrazine probe in cell culture medium or a suitable imaging buffer (e.g., HBSS) at a final concentration of 1-10 µM.
-
No-Wash Imaging:
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Mount the cells on the microscope stage.
-
Acquire a baseline image before adding the tetrazine probe.
-
Add the coumarin-tetrazine probe solution to the cells.
-
Immediately begin acquiring images. The fluorescence signal will increase over time as the tetrazine reacts with the TCO-modified target.[6]
-
-
Image Analysis: Quantify the fluorescence intensity in the region of interest over time to monitor the reaction kinetics.
Visualizations
Caption: Live-cell imaging workflow using this compound and a fluorogenic tetrazine probe.
Caption: "Turn-on" fluorescence mechanism of a coumarin-tetrazine probe with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Dealing with spectral overlap between Coumarin-C2-TCO and other fluorophores.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing spectral overlap when using Coumarin-C2-TCO in multiplex fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a fluorescent dye used for bioorthogonal labeling. Its spectral properties are:
These properties place it in the blue-violet region of the visible spectrum.
Q2: Which common fluorophores are likely to have spectral overlap with this compound?
Spectral overlap can occur in two ways:
-
Emission bleed-through: The emission of another fluorophore is detected in the channel intended for this compound.
-
Cross-excitation: The excitation light for this compound also excites another fluorophore in the sample.
Based on its spectral characteristics, this compound is susceptible to overlap with other blue and green emitting fluorophores.
Troubleshooting Guides
Issue 1: I am observing signal from another fluorophore in the this compound detection channel.
This is likely due to emission bleed-through from a fluorophore with a broad emission spectrum that extends into the detection range of this compound.
Table 1: Common Fluorophores with Potential Spectral Overlap with this compound
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound (λem ~473 nm) |
| This compound | 409 [1] | 473 [1] | - |
| Pacific Blue™ | 410 | 455 | High |
| Brilliant Violet™ 421 (BV421) | 405 | 421 | Moderate |
| Green Fluorescent Protein (GFP) | 488 | 509 | Moderate to High |
| Alexa Fluor® 488 | 495 | 519 | Moderate |
| FITC | 495 | 519 | Moderate |
Solutions:
-
Sequential Acquisition: Acquire the signal for each fluorophore in a separate scan. This is the most straightforward method to eliminate bleed-through.
Workflow for Sequential Acquisition:
Figure 1: Sequential acquisition workflow. Experimental Protocol for Sequential Acquisition (Confocal Microscopy):
-
Set up two separate scan sequences.
-
Sequence 1:
-
Activate the 405 nm laser line for this compound excitation.
-
Set the detector to collect emission between approximately 450 nm and 500 nm.
-
Deactivate all other laser lines.
-
-
Sequence 2:
-
Activate the laser line for the second fluorophore (e.g., 488 nm for GFP/Alexa Fluor 488).
-
Set the detector to collect emission for the second fluorophore (e.g., 500 nm to 550 nm).
-
Deactivate the 405 nm laser line.
-
-
Acquire the image by running both sequences.
-
-
Spectral Unmixing: If sequential acquisition is not possible or if there is significant cross-excitation, spectral unmixing can be used. This technique mathematically separates the emission spectra of multiple fluorophores.[1][2][3]
Logical Diagram for Spectral Unmixing:
Figure 2: Spectral unmixing process. Experimental Protocol for Spectral Unmixing:
-
Acquire Reference Spectra: For each fluorophore in your experiment (including this compound), prepare a control sample stained with only that single fluorophore.
-
Image each single-stained control to obtain its unique emission spectrum.
-
Acquire Image of Multiplex Sample: Image your fully stained sample, collecting the entire emission spectrum.
-
Apply Unmixing Algorithm: Use the software on your imaging system to apply a linear unmixing algorithm, using the reference spectra to separate the mixed signals.
-
Issue 2: The signal from this compound appears in another fluorophore's channel (e.g., the FITC/GFP channel).
This is also a case of emission bleed-through, where the emission of this compound extends into the detection range of the other fluorophore.
Solutions:
-
Optimize Filter Sets: Use a narrower bandpass filter for the second fluorophore to exclude the emission from this compound.
-
Flow Cytometry Compensation: In flow cytometry, compensation is a mathematical correction for spectral overlap.[4]
Workflow for Flow Cytometry Compensation:
Figure 3: Flow cytometry compensation workflow. Experimental Protocol for Flow Cytometry Compensation:
-
Prepare Controls: For each fluorophore in your panel, prepare a single-stained control sample (e.g., cells or compensation beads). Also include an unstained control.
-
Set Voltages: Run the unstained and single-stained controls to set the appropriate detector voltages (PMT voltages).
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Record Single-Stained Data: Acquire data from each single-stained control.
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Calculate Compensation Matrix: Use the flow cytometry software to automatically calculate the compensation matrix based on the spillover from each single-stained control into other channels.
-
Apply Compensation: Apply the calculated compensation matrix to your multiplex experimental samples.
-
Alternative Click Chemistry-Compatible Fluorophores
To avoid spectral overlap with this compound and other blue/green fluorophores, consider using fluorophores with different spectral properties that are also compatible with bioorthogonal click chemistry.
Table 2: Spectrally Distinct Click-Chemistry Fluorophores
| Fluorophore Conjugate | Click Chemistry | Excitation Max (nm) | Emission Max (nm) | Spectral Region |
| DBCO-Cy3 | Copper-free (SPAAC) | ~550 | ~570 | Yellow/Orange |
| DBCO-Cy5 | Copper-free (SPAAC) | ~650 | ~670 | Red/Far-Red |
| Tetrazine-Cy3 | Inverse Electron Demand Diels-Alder | ~550 | ~570 | Yellow/Orange |
| Tetrazine-Cy5 | Inverse Electron Demand Diels-Alder | ~650 | ~670 | Red/Far-Red |
| BCN-Alexa Fluor® 555 | Copper-free (SPAAC) | ~555 | ~565 | Orange |
| BCN-Alexa Fluor® 647 | Copper-free (SPAAC) | ~650 | ~668 | Far-Red |
Note: DBCO (Dibenzocyclooctyne), BCN (Bicyclononyne), and TCO (trans-Cyclooctene) react with azides or tetrazines, providing versatile options for labeling. The choice of fluorophore will depend on the other fluorescent proteins or dyes in your experiment and the available laser lines and filters on your imaging system.
References
- 1. This compound*/axial | SiChem GmbH [shop.sichem.de]
- 2. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Validating Coumarin-C2-TCO Labeling Specificity with Western Blot: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of protein labeling is paramount. This guide provides a comprehensive overview of how to validate the specificity of Coumarin-C2-TCO labeling using western blot analysis. It includes a detailed experimental protocol, a comparison with alternative bioorthogonal labeling methods, and the necessary controls to ensure data integrity.
This compound is a bioorthogonal labeling reagent that combines the highly reactive trans-cyclooctene (TCO) moiety with a coumarin fluorophore. The TCO group reacts with a tetrazine-tagged protein of interest in a highly specific and rapid inverse-electron-demand Diels-Alder cycloaddition. This reaction, often referred to as "click chemistry," is bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native biochemical processes. The coumarin component allows for fluorescent detection of the labeled protein.
Western Blot Validation of this compound Labeling
Western blotting is a powerful and widely used technique to confirm the specificity of protein labeling. By separating proteins by size, transferring them to a membrane, and then detecting the labeled protein, researchers can verify that the this compound probe is binding to the intended target and not to other proteins in the sample.
Experimental Workflow
The following diagram illustrates the general workflow for validating this compound labeling specificity with western blot.
Workflow for western blot validation of protein labeling.
Detailed Experimental Protocol
This protocol outlines the key steps for performing western blot analysis to validate this compound labeling specificity.
1. Protein Labeling with Tetrazine:
-
Introduce a tetrazine-bearing non-canonical amino acid into the protein of interest using genetic code expansion or label the purified protein with a tetrazine-NHS ester.
-
Follow the specific protocol for your chosen tetrazine labeling method to ensure efficient incorporation.
2. Cell Lysis and Protein Quantification:
-
Lyse cells containing the tetrazine-labeled protein using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Quantify the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Labeling with this compound:
-
Incubate the cell lysate containing the tetrazine-labeled protein with an optimized concentration of this compound. A typical starting concentration is 10-50 µM, but this should be optimized for your specific protein and experimental conditions.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
4. SDS-PAGE and Western Blotting:
-
Denature the labeled protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel suitable for resolving your protein of interest.
-
Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.
5. On-Membrane Ligation (Alternative to Step 3):
-
For this alternative workflow, run the unlabeled tetrazine-tagged protein lysate on SDS-PAGE and transfer to a membrane.
-
Block the membrane as described in step 6.
-
Incubate the membrane with this compound in a suitable buffer (e.g., PBS with 0.1% Tween-20) for 1-2 hours at room temperature.
-
Wash the membrane extensively to remove unbound this compound.
6. Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).
7. Antibody Incubation (for antibody-based detection):
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
8. Detection:
-
Fluorescent Detection of Coumarin:
-
Wash the membrane with PBS to remove any residual Tween-20.
-
Image the membrane using a fluorescent imager with appropriate excitation and emission filters for coumarin (typically excitation ~400-450 nm, emission ~450-500 nm).
-
-
Chemiluminescent or Fluorescent Detection (from secondary antibody):
-
For HRP-conjugated secondary antibodies, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imager.
-
For fluorophore-conjugated secondary antibodies, image using a fluorescent imager with the appropriate laser and emission filter combination.
-
9. Analysis:
-
Compare the fluorescent signal from the this compound with the signal from the antibody detection. A specific signal should show a band at the correct molecular weight for the target protein that is positive for both coumarin fluorescence and antibody detection.
Essential Controls for Validating Specificity
To confidently validate the specificity of your this compound labeling, it is crucial to include the following controls in your western blot experiment.
| Control | Purpose | Expected Outcome |
| Negative Control 1: No Tetrazine | To ensure that this compound does not non-specifically react with other cellular proteins. | No fluorescent band should be observed in the lane containing lysate from cells that do not express the tetrazine-tagged protein but were treated with this compound. |
| Negative Control 2: No this compound | To confirm that the observed fluorescence is from the coumarin label and not from autofluorescence of the protein or other cellular components. | No fluorescent band should be observed in the lane containing the tetrazine-tagged protein that was not treated with this compound. |
| Positive Control: Purified Labeled Protein | To confirm that the this compound can successfully label the tetrazine-tagged protein. | A fluorescent band at the correct molecular weight of the purified, labeled protein. |
| Loading Control | To ensure equal loading of protein in each lane. | An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should show a band of equal intensity across all lanes. |
Comparison with Alternative Bioorthogonal Labeling Methods
This compound is one of several bioorthogonal labeling strategies available. The choice of labeling reagent depends on the specific application, the protein of interest, and the experimental conditions. The following table provides a comparison of key features of different bioorthogonal chemistries.
| Feature | TCO-Tetrazine (e.g., this compound) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) |
| Reaction Rate | Very fast (up to 10^6 M⁻¹s⁻¹)[1] | Moderate to fast (10⁻¹ - 10¹ M⁻¹s⁻¹) | Fast with copper catalyst (10² - 10³ M⁻¹s⁻¹) |
| Bioorthogonality | Excellent | Excellent | Good, but copper can be toxic to cells |
| Fluorogenicity | Can be fluorogenic depending on the dye-tetrazine pair[2] | Generally not fluorogenic | Generally not fluorogenic |
| Cell Permeability | Reagents are generally cell-permeable | Reagents are generally cell-permeable | Reagents are generally cell-permeable, but the copper catalyst can be problematic |
| Ease of Use | Simple, catalyst-free reaction | Simple, catalyst-free reaction | Requires a copper catalyst and reducing agent |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship for confirming specific labeling.
Confirmation of specific labeling requires multiple positive readouts.
By following this guide, researchers can confidently validate the specificity of their this compound labeling experiments, ensuring the reliability and accuracy of their findings in complex biological systems.
References
Confirming Covalent Attachment of Coumarin-C2-TCO: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of probes and payloads to biomolecules is a cornerstone of modern chemical biology and drug development. The bioorthogonal reaction between a trans-cyclooctene (TCO) moiety and a tetrazine is a popular method for achieving this conjugation due to its speed and specificity. This guide provides a comparative overview of mass spectrometry and alternative techniques for confirming the covalent attachment of Coumarin-C2-TCO, a fluorescent labeling reagent, to a target protein.
Executive Summary
Mass spectrometry stands as the gold standard for unequivocally confirming the covalent attachment and determining the precise location of the modification. However, alternative methods such as fluorescence spectroscopy and SDS-PAGE analysis offer complementary and often more accessible means of verification, particularly for initial screening and qualitative assessment. The choice of method depends on the specific experimental needs, available instrumentation, and the level of detail required.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance metrics of mass spectrometry and alternative methods for confirming the covalent attachment of this compound.
| Parameter | Mass Spectrometry (MALDI-TOF & LC-ESI-MS/MS) | Fluorescence Spectroscopy | SDS-PAGE with Fluorescence Imaging |
| Confirmation Principle | Direct detection of mass shift upon conjugation. | Indirect detection based on the fluorescence of the coumarin tag. | Visualization of a fluorescent band corresponding to the molecular weight of the conjugate. |
| Quantitative Capability | Highly quantitative, can determine labeling efficiency and stoichiometry. | Semi-quantitative, can indicate the presence and relative amount of labeling. | Semi-quantitative, can estimate labeling efficiency by band intensity. |
| Site of Modification | Can precisely identify the amino acid residue(s) modified (LC-MS/MS). | Does not provide information on the site of modification. | Does not provide information on the site of modification. |
| Sensitivity | High (femtomole to attomole range). | High, dependent on the quantum yield of the fluorophore. | Moderate, dependent on the fluorescent imager and protein concentration. |
| Instrumentation | Mass spectrometer (MALDI-TOF or LC-MS/MS system). | Fluorometer or plate reader with fluorescence capabilities. | Gel electrophoresis system and fluorescent gel imager. |
| Sample Preparation | Requires desalting and may involve proteolytic digestion. | Relatively simple, direct measurement in solution. | Requires gel electrophoresis and staining/imaging steps. |
| Throughput | Moderate to high, depending on the system and workflow. | High, suitable for screening multiple samples. | High, multiple samples can be run on a single gel. |
Table 1: Comparison of Analytical Methods for Confirmation of this compound Conjugation.
| Parameter | Value | Source/Comment |
| Molecular Weight of this compound | ~471.55 g/mol | Based on the molecular weight of this compound*/axial, a close structural analog. The exact molecular weight may vary slightly based on the specific isomer and any counter-ions present. |
| Expected Mass Shift upon Conjugation | + 471.55 Da | This is the expected increase in the mass of the protein or peptide after successful conjugation with one molecule of this compound. |
| TCO-Tetrazine Ligation Rate Constant (k₂) | ~1000 M⁻¹s⁻¹ | For the reaction with a methyl-tetrazine derivative. This rate can vary significantly (from ~800 to 30,000 M⁻¹s⁻¹) depending on the specific tetrazine and TCO derivatives used.[1] |
| This compound Fluorescence | λex ≈ 409 nm / λem ≈ 473 nm | Excitation and emission maxima for a similar this compound derivative.[2] These values can be influenced by the local environment of the fluorophore. |
Table 2: Key Quantitative Data for this compound Conjugation.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for confirming the covalent attachment of this compound using mass spectrometry and a fluorescence-based SDS-PAGE approach.
Experimental Protocols
Mass Spectrometry Protocol for Confirmation of Covalent Attachment
1. Protein Labeling with this compound:
-
Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO.
-
Prepare a stock solution of a methyl-tetrazine crosslinker in an appropriate solvent.
-
First, react the protein with the methyl-tetrazine crosslinker according to the manufacturer's protocol. This typically involves adding a 5-20 molar excess of the tetrazine reagent to the protein solution and incubating at room temperature for 30-60 minutes.
-
Remove the excess, unreacted tetrazine reagent using a desalting column or spin filter.
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the tetrazine-modified protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Remove excess, unreacted this compound using a desalting column or spin filter.
2. Sample Preparation for Mass Spectrometry:
-
For Intact Mass Analysis (MALDI-TOF):
-
Desalt the labeled protein sample using a C4 ZipTip or equivalent.
-
Elute the protein in a small volume of a suitable solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).
-
Mix the eluate 1:1 with a MALDI matrix solution (e.g., sinapinic acid).
-
Spot the mixture onto a MALDI target plate and allow it to air dry.
-
-
For Peptide Mapping (LC-ESI-MS/MS):
-
Denature the labeled protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at 37°C for 1 hour.
-
Alkylate the free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin (or another suitable protease) at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid.
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.
-
3. Mass Spectrometry Analysis:
-
MALDI-TOF MS:
-
Acquire mass spectra in positive ion linear mode over a mass range appropriate for the expected molecular weight of the protein.
-
Calibrate the instrument using a protein standard of known molecular weight.
-
Compare the mass of the labeled protein to that of the unlabeled control to confirm the mass shift.
-
-
LC-ESI-MS/MS:
-
Inject the desalted peptide digest onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Analyze the MS/MS data using a database search algorithm (e.g., Mascot, Sequest) to identify the peptides and locate the site of modification. The modification will be identified as a mass addition of 471.55 Da on a specific amino acid residue.
-
Alternative Method: SDS-PAGE with Fluorescence Imaging
1. Protein Labeling:
-
Follow the same protein labeling protocol as described for mass spectrometry. It is crucial to include a negative control (unlabeled protein) and a mock reaction (protein without the TCO-tetrazine ligation).
2. SDS-PAGE Analysis:
-
Mix the labeled protein, unlabeled control, and mock reaction samples with SDS-PAGE loading buffer.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
3. Fluorescence Imaging:
-
After electrophoresis, place the gel directly onto a fluorescent gel imager.
-
Excite the gel with a light source appropriate for the coumarin fluorophore (e.g., UV or blue light, ~409 nm).
-
Capture the emission using a filter appropriate for the coumarin emission wavelength (~473 nm).
4. Data Analysis:
-
A fluorescent band should be observed in the lane corresponding to the this compound labeled protein at the expected molecular weight.
-
No fluorescent band should be visible in the unlabeled control or mock reaction lanes.
-
The intensity of the fluorescent band can be compared to a co-stained total protein stain (e.g., Coomassie Blue) to estimate the labeling efficiency.
Conclusion
Confirming the covalent attachment of this compound is a critical step in ensuring the success of bioconjugation experiments. Mass spectrometry, particularly LC-MS/MS, provides the most definitive and detailed characterization of the labeled product. However, fluorescence-based methods, such as in-gel fluorescence imaging, offer a rapid, high-throughput, and more accessible alternative for qualitative and semi-quantitative confirmation. The selection of the most appropriate method will be guided by the specific research question, the required level of detail, and the available resources. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and efficiently validate their bioconjugation strategies.
References
A Head-to-Head Comparison of Bioorthogonal Labeling Techniques: A Guide to Effective Negative Controls for Coumarin-C2-TCO Labeling
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the precision and specificity of labeling are paramount. The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a powerful tool for in vivo and in vitro labeling due to its rapid kinetics and high specificity. Among the available reagents, Coumarin-C2-TCO offers a fluorogenic reporter for this reaction. However, like any experimental technique, rigorous controls are necessary to ensure the validity of the results. This guide provides a comprehensive comparison of this compound labeling with alternative methods and details the essential negative control experiments to mitigate the risk of artifacts and non-specific signals.
The primary concern in any labeling experiment is the potential for non-specific binding of the fluorescent probe, leading to false-positive signals. In the context of this compound labeling, this can arise from the inherent properties of the coumarin dye or the tetrazine moiety, especially at higher concentrations. Therefore, meticulously designed negative control experiments are not just recommended; they are essential for data interpretation and publication.
Key Negative Control Strategies
To ensure the observed fluorescence is a direct result of the specific bioorthogonal reaction, the following negative control experiments should be performed:
-
Omission of a Reaction Partner: This is the most critical control. The experiment should be repeated with either the this compound or the tetrazine-modified component omitted. In a cellular context, this means treating one sample of cells, which have been modified with the tetrazine handle, with the vehicle control instead of the this compound probe. Conversely, another sample of unmodified cells should be treated with the this compound probe. In both cases, the fluorescence signal should be minimal and represent the background or non-specific binding of the fluorescent probe alone.
-
Use of a Non-Reactive Analogue: A more sophisticated control involves using a derivative of the labeling probe that lacks the reactive functional group. For instance, cells can be treated with a coumarin dye that does not contain the TCO moiety. This helps to assess the non-specific binding of the coumarin fluorophore itself. Similarly, if a tetrazine-modified targeting molecule is used, a control experiment with a similar molecule lacking the tetrazine group can help to identify any non-specific interactions of the targeting vector.
-
Competition Assay: Pre-incubating the tetrazine-modified target with an excess of a non-fluorescent TCO derivative before adding the this compound probe can also serve as a control. A significant reduction in the fluorescent signal compared to the non-competed sample would indicate that the labeling is specific to the TCO-tetrazine reaction.
Experimental Protocols
Below are detailed protocols for performing a this compound labeling experiment and its corresponding negative controls in a live-cell imaging context.
Protocol 1: this compound Labeling of Live Cells
-
Cell Preparation: Seed cells expressing the tetrazine-modified protein of interest onto a suitable imaging dish and culture overnight.
-
Labeling Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed cell culture medium.
-
Labeling: Remove the culture medium from the cells and replace it with the this compound labeling solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for coumarin (e.g., excitation ~405 nm, emission ~450-500 nm).
Protocol 2: Negative Control - Omission of this compound
-
Cell Preparation: Follow step 1 from Protocol 1.
-
Control Solution Preparation: Prepare a vehicle control solution by adding the same volume of DMSO used for the this compound stock solution to pre-warmed cell culture medium.
-
Treatment: Follow steps 3-5 from Protocol 1, using the control solution instead of the labeling solution.
-
Imaging: Image the cells using the same settings as in Protocol 1.
Protocol 3: Negative Control - Labeling of Unmodified Cells
-
Cell Preparation: Seed wild-type cells (not expressing the tetrazine-modified protein) onto a suitable imaging dish and culture overnight.
-
Labeling: Follow steps 2-6 from Protocol 1.
Data Presentation: A Comparative Analysis
To objectively assess the performance of this compound labeling, it is crucial to quantify the fluorescence intensity from both the experimental and control samples. The following table provides a template for presenting such data, comparing this compound with other common bioorthogonal labeling methods.
| Labeling Method | Target | Fluorophore | Mean Fluorescence Intensity (Arbitrary Units) | Signal-to-Background Ratio |
| This compound + Tz-Target | Tetrazine-modified Protein | Coumarin | 1500 ± 120 | 15.0 |
| Negative Control (Tz-Target only) | Tetrazine-modified Protein | None | 100 ± 15 | 1.0 |
| Negative Control (Unmodified Cells + this compound) | Wild-Type Protein | Coumarin | 120 ± 20 | 1.2 |
| SPAAC: DBCO-Fluorophore + Azide-Target | Azide-modified Protein | DBCO-linked Fluorophore | 1200 ± 100 | 12.0 |
| Negative Control (Azide-Target only) | Azide-modified Protein | None | 90 ± 10 | 0.9 |
| CuAAC: Alkyne-Fluorophore + Azide-Target | Azide-modified Protein | Alkyne-linked Fluorophore | 1800 ± 150 | 18.0 |
| Negative Control (Azide-Target only) | Azide-modified Protein | None | 95 ± 12 | 1.0 |
Note: The data presented in this table are illustrative and will vary depending on the specific experimental conditions, cell type, and protein of interest.
Visualizing the Workflow and Logic
To further clarify the experimental design and the underlying principles, the following diagrams illustrate the labeling reaction, the negative control strategies, and the expected outcomes.
Caption: Experimental workflow for this compound labeling and its negative controls.
Caption: Specific bioorthogonal reaction versus non-specific binding of the fluorescent probe.
Comparison with Alternative Bioorthogonal Labeling Methods
While TCO-tetrazine ligation is highly efficient, other bioorthogonal reactions are also widely used. The choice of method often depends on the specific application, the biological system, and the available instrumentation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction between a cyclooctyne (e.g., DBCO, BCN) and an azide is another popular copper-free click chemistry method. SPAAC generally has slower kinetics than the fastest TCO-tetrazine reactions but offers excellent stability of the azide handle. The background fluorescence from SPAAC reagents is typically low.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click chemistry reaction. However, the requirement for a copper catalyst can be toxic to living cells, limiting its application in live-cell imaging. For fixed-cell experiments or in vitro applications, CuAAC offers excellent performance with high signal-to-noise ratios.
Conclusion
This compound labeling is a powerful technique for fluorescently tagging biomolecules in a specific and timely manner. However, to ensure the reliability and accuracy of the data, rigorous negative controls are indispensable. By systematically omitting reaction components and quantifying the resulting fluorescence, researchers can confidently distinguish between specific labeling and non-specific background. Furthermore, a careful comparison with alternative bioorthogonal methods, such as SPAAC and CuAAC, allows for the selection of the most appropriate tool for the research question at hand. The protocols and comparative data presented in this guide provide a framework for conducting and evaluating this compound labeling experiments with the highest scientific rigor.
A Comparative Guide to Coumarin-C2-TCO and Other TCO Probes for Bioorthogonal Reactions
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity in biological systems.[1] A key advancement in this field is the development of "turn-on" probes, where the fluorescence signal is dramatically enhanced upon reaction. This guide provides a detailed comparison of Coumarin-C2-TCO probes with other TCO alternatives, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their specific application.
While the specific designation "this compound" may refer to a specialized or proprietary probe, this guide will focus on the well-documented class of coumarin-tetrazine probes that react with TCO to produce a highly fluorescent product. This pairing effectively functions as a fluorogenic TCO system. We will compare the performance of these coumarin-based systems against other common TCO probes.
The TCO-Tetrazine Ligation: A Quick Overview
The reaction between a TCO and a tetrazine is a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas.[2] This process is irreversible and forms a stable dihydropyrazine or pyridazine product. The reaction is exceptionally fast, with second-order rate constants (k₂) reaching up to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at low concentrations.[1][3]
The fluorogenic nature of coumarin-tetrazine probes stems from the tetrazine moiety's ability to quench the coumarin's fluorescence. Upon reaction with a TCO, this quenching effect is eliminated, leading to a significant "turn-on" of the fluorescence signal.[4][5]
Performance Comparison of TCO Probes
The choice of TCO probe depends on a balance of reactivity, stability, and the desired output signal. Here, we compare coumarin-based fluorogenic systems with other TCO alternatives.
| Probe/System | Key Features | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Fluorescence Turn-On Ratio | Key Advantages | Key Disadvantages |
| Coumarin-Tz + TCO | Fluorogenic system where a coumarin-tetrazine reacts with a non-fluorescent TCO. | ~1 - 1,000 (Varies with coumarin & Tz structure)[4] | Up to >1,000-fold[6] | Excellent signal-to-background, no-wash imaging, tunable photophysical properties.[4][5] | Reactivity can be lower than highly strained TCOs. |
| sTCO (axial) | Highly strained, very reactive TCO. Typically used with a fluorescent tetrazine. | Up to 10⁶[1] | N/A (signal depends on fluorescent partner) | Extremely fast kinetics.[1] | Prone to isomerization to the less reactive cis-isomer. |
| d-TCO | Another highly strained and reactive TCO. | >10⁴ | N/A | Very fast kinetics. | Also susceptible to isomerization. |
| (parent) TCO | More stable, less strained TCO. | ~10³ | N/A | Higher stability, less prone to isomerization. | Slower reaction kinetics compared to strained TCOs. |
| BCN (Bicyclononyne) | A strained alkyne, alternative to TCO. | Slower than TCOs. | Generally lower turn-on with coumarin-tetrazines than TCO adducts.[4][5] | Different reactivity profile. | Slower kinetics than TCOs. |
Experimental Protocols
General Protocol for TCO-Tetrazine Ligation for Protein Labeling
This protocol provides a general workflow for labeling a protein with a TCO-NHS ester and then reacting it with a tetrazine-functionalized molecule (e.g., a coumarin-tetrazine probe).
-
Protein Activation with TCO-NHS Ester:
-
Dissolve the protein to be labeled in a suitable buffer (e.g., PBS, pH 7.4-8.0). A typical concentration is 1-5 mg/mL.
-
Prepare a stock solution of the TCO-NHS ester in an organic solvent like DMSO or DMF.
-
Add a 5-20 fold molar excess of the TCO-NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C.
-
Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis.
-
-
Ligation with a Tetrazine Probe:
-
To the TCO-labeled protein, add the tetrazine-functionalized probe (e.g., Coumarin-Tetrazine). A 1.5 to 5-fold molar excess of the tetrazine probe is common.
-
The reaction is typically complete within minutes to an hour at room temperature.[1]
-
The progress of the reaction can be monitored by the appearance of fluorescence (for fluorogenic probes) or by other analytical methods like SDS-PAGE or mass spectrometry.
-
Protocol for Live-Cell Imaging with a Coumarin-Tetrazine Probe
This protocol outlines the use of a fluorogenic coumarin-tetrazine probe for no-wash, live-cell imaging of a TCO-labeled target.
-
Cell Culture and Labeling with TCO:
-
Seed and culture cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Introduce the TCO moiety onto the target of interest. This can be achieved by various methods, such as:
-
Metabolic labeling with a TCO-functionalized amino acid or sugar.
-
Incubating cells with a TCO-conjugated ligand that binds to a specific receptor.
-
Genetically encoding an unnatural amino acid with a TCO group.
-
-
Wash the cells with fresh media to remove any un-incorporated TCO.
-
-
Fluorogenic Reaction and Imaging:
-
Prepare a stock solution of the coumarin-tetrazine probe in DMSO.
-
Dilute the probe to the final working concentration (typically 0.5-5 µM) in cell culture media.
-
Add the probe solution to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filters for the coumarin fluorophore (e.g., excitation around 405 nm, emission around 450-500 nm).[4] No wash step is required due to the low background fluorescence of the unreacted probe.
-
Visualizing the Concepts
Bioorthogonal Reaction Workflow
References
- 1. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Coumarin-C2-TCO vs. Cy3/Cy5 Dyes for Biological Imaging
A PUBLISH COMPARISON GUIDE
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, the choice of dye is paramount to experimental success. This guide provides an objective, data-driven comparison of the bioorthogonal probe Coumarin-C2-TCO against the widely used cyanine dyes, Cy3 and Cy5. We will delve into their photophysical properties, applications, and provide detailed experimental protocols to aid in your selection process.
At a Glance: Key Performance Indicators
To facilitate a rapid assessment, the following table summarizes the key photophysical properties of this compound, Cy3, and Cy5. Data for Cy3 and Cy5 are well-established, while the properties for this compound are estimated based on the 7-(diethylamino)coumarin core structure.
| Property | This compound (Estimated) | Cy3 | Cy5 |
| Excitation Max (λex) | ~436 nm[1] | ~550 nm | ~651 nm[2] |
| Emission Max (λem) | ~470 - 500 nm | ~570 nm | ~670 nm[2] |
| Molar Extinction Coefficient (ε) | ~52,500 M⁻¹cm⁻¹[1] | ~150,000 M⁻¹cm⁻¹ | ~250,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | ~0.6 - 0.8[1][3] | ~0.2 - 0.4 | ~0.27[2] |
| Photostability | Moderate to High | Moderate | Low to Moderate |
| Labeling Chemistry | Bioorthogonal (TCO-tetrazine ligation) | Amine-reactive (NHS ester), Thiol-reactive (maleimide) | Amine-reactive (NHS ester), Thiol-reactive (maleimide) |
| Cell Permeability | Dependent on conjugate | Generally cell-impermeant | Generally cell-impermeant |
In-Depth Analysis
This compound: The Bioorthogonal Advantage
This compound is a fluorescent probe featuring a 7-(diethylamino)coumarin fluorophore functionalized with a trans-cyclooctene (TCO) group via a C2 linker.[4] This design enables its participation in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-modified target.[5][6] This highly specific and rapid ligation allows for the labeling of biomolecules in their native environment with minimal perturbation.[7][8]
-
Key Strengths: The primary advantage of this compound lies in its bioorthogonal reactivity, enabling precise labeling in complex biological systems, including living cells.[2][9][10] The 7-(diethylamino)coumarin core generally exhibits a high fluorescence quantum yield and good photostability.[11][12][13]
-
Limitations: The excitation and emission spectra of coumarin dyes fall within the blue-green region, which can be subject to higher cellular autofluorescence compared to red-shifted dyes. The requirement for a two-step labeling process (introduction of the tetrazine handle followed by the TCO-dye) adds a layer of complexity to experimental design.
Cy3 and Cy5: The Workhorses of Fluorescence Microscopy
Cy3 and Cy5 are members of the cyanine dye family and are among the most popular fluorescent labels for a wide array of biological applications.[14][15] They are typically available as amine-reactive N-hydroxysuccinimidyl (NHS) esters or thiol-reactive maleimides for covalent attachment to proteins and nucleic acids.
-
Key Strengths: Cy3 and Cy5 offer high molar extinction coefficients, resulting in bright signals.[2] Their distinct spectral properties make them an excellent pair for Förster Resonance Energy Transfer (FRET) studies to probe molecular interactions and distances.[16][17][18]
-
Limitations: Cyanine dyes, particularly Cy5, are known for their susceptibility to photobleaching, which can limit their utility in long-term imaging experiments.[14] Their labeling is based on conventional covalent chemistry, which can be less specific than bioorthogonal methods in a cellular context.
Experimental Corner: Protocols for Comparative Analysis
To facilitate a direct comparison in your own laboratory setting, we provide the following detailed protocols.
Protocol 1: Labeling of a Cell Surface Protein via Bioorthogonal Ligation with this compound
This protocol describes the two-step labeling of a cell surface protein that has been metabolically engineered to display a tetrazine moiety.
Materials:
-
Cells expressing the tetrazine-modified protein of interest
-
This compound (e.g., from SiChem)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets for coumarin (e.g., DAPI or blue fluorescent protein channel)
Methodology:
-
Culture cells expressing the tetrazine-modified protein to the desired confluency on a suitable imaging dish or slide.
-
Wash the cells twice with pre-warmed DPBS.
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 1-10 µM is a good starting point and should be optimized for your specific application.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells three times with pre-warmed DPBS to remove unbound dye.
-
Replace the DPBS with fresh, pre-warmed cell culture medium.
-
Image the cells using a fluorescence microscope.
Workflow for Bioorthogonal Labeling
Bioorthogonal labeling workflow.
Protocol 2: Covalent Labeling of an Antibody with Cy3/Cy5 NHS Ester
This protocol describes the covalent labeling of a primary antibody with an amine-reactive cyanine dye.
Materials:
-
Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
Cy3 or Cy5 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Tris-HCl, pH 8.0 (quenching buffer)
-
Desalting spin column
Methodology:
-
Prepare a 10 mM stock solution of the Cy dye NHS ester in anhydrous DMF or DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the reactive dye to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted dye using a desalting spin column according to the manufacturer's instructions.
-
The labeled antibody is now ready for use in immunofluorescence staining.
Workflow for Antibody Labeling
Antibody labeling workflow.
Protocol 3: Quantitative Comparison of Photostability
This protocol allows for a quantitative comparison of the photostability of different fluorophores under identical imaging conditions.
Materials:
-
Labeled samples (e.g., cells or immobilized proteins) with each of the dyes to be tested.
-
Fluorescence microscope with a stable light source (e.g., laser or LED).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Prepare samples labeled with this compound, Cy3, and Cy5.
-
Mount the sample on the microscope stage.
-
Select a region of interest (ROI) containing a representative fluorescent signal.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Use the same acquisition settings (exposure time, laser power, etc.) for all samples.
-
Using image analysis software, measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time (or frame number).
-
The rate of fluorescence decay is an indicator of the photostability of the dye, with a slower decay indicating higher photostability.
Logical Flow for Photostability Analysis
Photostability analysis workflow.
Conclusion: Making the Right Choice
The selection between this compound and the Cy3/Cy5 dyes is contingent on the specific experimental requirements.
-
Choose this compound for:
-
Live-cell imaging requiring high specificity: The bioorthogonal nature of the TCO-tetrazine ligation minimizes off-target labeling.
-
Experiments where photostability in the blue-green spectrum is crucial.
-
-
Choose Cy3 and Cy5 for:
-
Routine immunofluorescence and other fixed-cell applications.
-
FRET-based studies due to their well-characterized spectral overlap.
-
Experiments where a very high extinction coefficient is necessary for detecting low-abundance targets.
-
By understanding the distinct advantages and limitations of each dye and employing rigorous experimental protocols, researchers can confidently select the optimal fluorescent probe to illuminate their biological questions.
References
- 1. PhotochemCAD | Coumarin 7 [photochemcad.com]
- 2. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cell-surface Labeling via Bioorthogonal Host–Guest Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Coumarin-C2-TCO Probes versus BCN-Based Probes for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of a labeling probe is critical to experimental success. This guide provides a comprehensive comparison of Coumarin-C2-TCO and BCN-based probes, offering quantitative data, detailed experimental protocols, and visual workflows to inform your selection.
The inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne is a cornerstone of bioorthogonal chemistry, enabling the precise labeling of biomolecules in living systems. Within this class of reactions, probes based on trans-cyclooctene (TCO) and bicyclo[6.1.0]nonyne (BCN) have emerged as popular choices. This guide focuses on a specific, advanced TCO variant, the cleavable C2-symmetric trans-cyclooctene (C2TCO), linked to a coumarin fluorophore, and compares its performance against the more established BCN-based coumarin probes.
Key Performance Metrics: A Quantitative Comparison
The selection of a bioorthogonal probe hinges on several key performance indicators, including reaction kinetics, stability, and the fluorescence properties of the resulting conjugate. The following table summarizes the quantitative advantages of this compound probes over their BCN-based counterparts.
| Feature | This compound Probe | BCN-Based Probe | Advantage of this compound |
| Reaction Kinetics (k₂) with Tetrazines | ~10³ - 10⁶ M⁻¹s⁻¹ (estimated for C2TCO)[1][2] | ~0.1 - 118 M⁻¹s⁻¹[2] | Exceptionally faster reaction rates enable rapid labeling at low concentrations. |
| Fluorescence Turn-On Ratio | Can exceed 11,000-fold with specific coumarin-tetrazine pairs[3]. | Generally high, and can be superior to TCO in some cases in terms of absolute fluorogenicity of the final product[4]. | While BCN can produce a brighter final product in some instances, the extremely high turn-on ratio of optimized Coumarin-TCO systems provides an outstanding signal-to-noise ratio. |
| Cleavability | Engineered for fast and complete bioorthogonal disassembly (>99% cleavage)[5][6]. | Not inherently cleavable. | Enables "ON/OFF" switching of signals or the release of cargo, a feature not available with standard BCN probes. |
| Stability | C2TCO is designed for excellent biological stability[6]. | Known for its high stability[1]. | Both probes offer good stability, but the advanced design of C2TCO ensures this without compromising its high reactivity. |
The Decisive Advantage: Reaction Kinetics and Cleavability
The most significant advantage of this compound probes lies in their reaction kinetics. The iEDDA reaction with tetrazines is orders of magnitude faster than that of BCN-based probes[1][2]. This rapid ligation is crucial for applications where the target biomolecule is present at low concentrations or when temporal resolution is critical. The ability to achieve efficient labeling in seconds to minutes, as opposed to hours, minimizes off-target reactions and reduces the required probe concentration, thereby limiting potential cellular toxicity.
Furthermore, the unique C2-symmetric design of the C2TCO moiety confers a cleavable nature to the probe upon reaction with a tetrazine[5][6]. This "click-to-release" functionality is a powerful tool for advanced experimental designs, such as sequential labeling experiments, controlled drug release, or the ability to turn off a fluorescent signal to study downstream events.
While some studies have shown that the final fluorescent product of a coumarin-tetrazine reaction with BCN can exhibit higher quantum yields (i.e., be more "fluorogenic") than the corresponding TCO product, the practical utility in a cellular context often favors the probe with faster kinetics and a higher signal-to-noise ratio[4]. The massive fluorescence enhancement of optimized Coumarin-TCO probes upon reaction often outweighs the slightly lower intrinsic brightness of the final product, especially for no-wash imaging protocols.
Experimental Protocols
Measuring Second-Order Reaction Kinetics
Objective: To determine the second-order rate constant (k₂) of the reaction between a this compound or BCN-based probe and a tetrazine-functionalized molecule.
Methodology:
-
Reagent Preparation: Prepare stock solutions of the this compound or BCN-based probe and the tetrazine partner of known concentrations in a suitable buffer (e.g., PBS).
-
Reaction Monitoring: The reaction can be monitored using various techniques:
-
Fluorescence Spectroscopy: If the coumarin-tetrazine probe is fluorogenic, the increase in fluorescence intensity over time can be measured. The reaction is initiated by mixing the probe and the tetrazine in a cuvette, and the fluorescence is recorded at regular intervals.
-
UV-Vis Spectroscopy: The disappearance of the characteristic absorbance of the tetrazine can be monitored over time.
-
LC-MS: Aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed by LC-MS to determine the concentration of reactants and products.
-
-
Data Analysis: Under pseudo-first-order conditions (where one reactant is in significant excess), the natural log of the concentration of the limiting reactant is plotted against time. The slope of this line gives the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of the reactant in excess. For reactions with equimolar concentrations, the data is fit to the second-order rate equation.
Live-Cell Imaging Protocol
Objective: To visualize the localization of a target biomolecule in living cells using a this compound or BCN-based probe.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells of interest to an appropriate confluency in a suitable imaging dish (e.g., glass-bottom dish).
-
Introduce the bioorthogonal handle (TCO or BCN) onto the target biomolecule. This can be achieved through metabolic labeling (e.g., using an azide-modified sugar and a cell surface protein engineered with a TCO/BCN group), genetic code expansion with a TCO/BCN-containing unnatural amino acid, or by using a ligand-directed approach where a TCO/BCN-modified ligand binds to a specific receptor.
-
Wash the cells with fresh media to remove any unreacted labeling reagents.
-
-
Probe Incubation:
-
Prepare a working solution of the Coumarin-tetrazine probe in imaging media.
-
Incubate the cells with the probe solution for a specific duration. Due to the fast kinetics of TCO probes, this incubation time can be very short (seconds to minutes). BCN probes may require longer incubation times.
-
-
Imaging:
-
For no-wash imaging with fluorogenic probes, imaging can be performed directly after the addition of the probe.
-
If background fluorescence is a concern, a wash step with fresh media can be included before imaging.
-
Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the coumarin fluorophore.
-
Visualizing the Chemistry and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Study of Coumarin-Tetrazine Light-Up Probes for Bioorthogonal Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) A Cleavable C2-Symmetric trans-Cyclooctene Enables Fast and Complete Bioorthogonal Disassembly of Molecular Probes. (2020) | Martin Wilkovitsch | 45 Citations [scispace.com]
- 6. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Coumarin-C2-TCO and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in the design of fluorescence-based assays and imaging experiments. A key performance metric that dictates the utility of a fluorophore, particularly in applications requiring long-term or high-intensity illumination such as live-cell imaging and high-throughput screening, is its photostability. This guide provides a comparative analysis of the photostability of Coumarin-C2-TCO against other widely used fluorophores, namely fluorescein, rhodamine, and cyanine dyes. The information presented herein is intended to assist researchers in making informed decisions for their specific applications.
Quantitative Photostability Comparison
The photostability of a fluorophore is its ability to resist photobleaching, an irreversible photochemical destruction of the fluorescent molecule upon exposure to light. This is often quantified by the photobleaching quantum yield (Φ_b_), which represents the probability that an excited fluorophore will undergo a photochemical reaction leading to its destruction, or by its photobleaching half-life (t_1/2_), the time it takes for the fluorescence intensity to decrease by 50% under specific illumination conditions.
| Fluorophore Class | Representative Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_f_) | Photobleaching Half-life (s) |
| Coumarin | Coumarin 1 | ~373 | ~450 | ~0.73 | Data not readily available |
| Xanthene | Fluorescein | ~494 | ~518 | ~0.925[1] | ~10-30 |
| Xanthene | Rhodamine B | ~554 | ~577 | ~0.31 (in water)[2] | ~30-60 |
| Cyanine | Cy3 | ~550 | ~570 | ~0.15 | ~30-100 |
| Cyanine | Cy5 | ~649 | ~666 | ~0.27 | ~60-120 |
Note: Photobleaching half-lives are highly dependent on experimental conditions such as excitation power, wavelength, buffer composition, and the presence of antifade agents. The values presented here are illustrative and intended for relative comparison. The photostability of cyanine dyes can be significantly influenced by their local environment and the addition of triplet state quenchers.
Experimental Protocol: Photostability Measurement
The following protocol outlines a general method for comparing the photostability of different fluorophores in solution.
Objective: To determine and compare the photobleaching rates of this compound and other fluorophores under controlled illumination.
Materials:
-
Fluorophores of interest (this compound, Fluorescein, Rhodamine B, Cy3, Cy5)
-
Appropriate solvents (e.g., PBS, ethanol)
-
Spectrofluorometer or a fluorescence microscope equipped with a camera and a stable light source
-
Quartz cuvettes or microscope slides and coverslips
-
Antifade reagent (optional)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each fluorophore in a suitable solvent.
-
Dilute the stock solutions to a working concentration with an absorbance of approximately 0.1 at the excitation maximum to minimize inner filter effects.
-
-
Instrumentation Setup:
-
Spectrofluorometer:
-
Set the excitation and emission wavelengths to the maximum for each fluorophore.
-
Set the slit widths to achieve a good signal-to-noise ratio.
-
Use a continuous illumination mode.
-
-
Fluorescence Microscope:
-
Select the appropriate filter cube for each fluorophore.
-
Set the illumination intensity to a constant and reproducible level.
-
Define a region of interest (ROI) for measurement.
-
-
-
Data Acquisition:
-
Place the sample in the instrument.
-
Record the initial fluorescence intensity (F_0_).
-
Continuously illuminate the sample and record the fluorescence intensity at regular time intervals (e.g., every 10 seconds) until the intensity has significantly decreased.
-
-
Data Analysis:
-
Normalize the fluorescence intensity at each time point (F_t_) to the initial intensity (F_0_).
-
Plot the normalized fluorescence intensity (F_t_/F_0_) as a function of time.
-
Determine the photobleaching half-life (t_1/2_) as the time at which the fluorescence intensity is 50% of the initial intensity.
-
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Experimental Workflow for Photostability Measurement
Caption: Workflow for determining fluorophore photostability.
Diagram 2: Bioorthogonal Labeling using Tetrazine-TCO Ligation
This compound is designed for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule. This reaction is extremely fast and specific, allowing for the labeling of biomolecules in complex biological systems.
References
Brightness and turn-on ratio of Coumarin-C2-TCO compared to other fluorogenic probes.
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic probe is critical for the success of bioimaging and sensing experiments. This guide provides a detailed comparison of the brightness and turn-on ratio of coumarin-tetrazine probes, with a specific focus on their performance with trans-cyclooctene (TCO) derivatives, against other common fluorogenic probes.
Fluorogenic probes are invaluable tools in biological research, remaining non-fluorescent until a specific biochemical reaction or binding event triggers a significant increase in their fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of target molecules without the need for wash steps. The performance of these probes is primarily characterized by two key metrics: brightness and the turn-on ratio. Brightness is a measure of the fluorescence output, calculated as the product of the molar extinction coefficient and the fluorescence quantum yield. The turn-on ratio quantifies the fold increase in fluorescence intensity upon activation.
Performance Comparison of Fluorogenic Probes
The following table summarizes the key performance metrics for Coumarin-C2-TCO (represented by Coumarin-Tetrazine/TCO data) and other widely used fluorogenic probes.
| Probe Class | Fluorophore | Activating Reaction | Brightness (ε × Φ) | Turn-On Ratio | Reference |
| Coumarin-Tetrazine | HELIOS 400 | IEDDA with TCO | 6,560 | 4,000-fold | [1] |
| HELIOS 388 | IEDDA with TCO | 7,600 | 11,000-fold | [1] | |
| HELIOS 370 | IEDDA with TCO | 9,310 | 2,900-fold | [1] | |
| HELIOS 347 | IEDDA with TCO | 5,365 | 2,500-fold | [1] | |
| Coumarin-Tz (various) | IEDDA with TCO/BCN | Not specified | 40 - 5,000-fold | ||
| Rhodamine-Tetrazine | o-TzR | IEDDA with BCN | Not specified | 95-fold | |
| Silicon-Rhodamine (SiR)-Tetrazine | o-TzSiR | IEDDA with BCN | Not specified | 45-fold | |
| BODIPY-Tetrazine | BODIPY-p-Tz | IEDDA with TCO | Not specified | 340 - 900-fold | [2] |
Signaling Pathway and Experimental Workflow
The activation of coumarin-tetrazine probes by TCO follows a well-defined bioorthogonal reaction pathway. The general workflow for characterizing the turn-on ratio of a fluorogenic probe is a standard procedure in many research laboratories.
References
Benchmarking Coumarin-C2-TCO: A Comparison Guide for Bioorthogonal Applications
For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry, the choice of ligation partners is critical. This guide provides a comprehensive performance comparison of Coumarin-C2-TCO against other common bioorthogonal reagents, supported by experimental data and detailed protocols to aid in selecting the optimal tool for specific research applications.
This compound is a fluorescent probe that combines the photophysical properties of coumarin with the reactivity of a C2-symmetric trans-cyclooctene (TCO) moiety. This combination allows for fluorogenic labeling and cleavage reactions with tetrazine partners, offering a versatile tool for various bioorthogonal applications, including live-cell imaging and the disassembly of molecular probes.
Performance Comparison: this compound vs. Alternatives
The efficacy of a bioorthogonal reaction is determined by several factors, including its kinetics, stability, and the photophysical properties of the associated fluorophore. This section compares this compound with a widely used alternative, the DBCO-azide cycloaddition reaction.
| Parameter | This compound + Tetrazine | DBCO + Azide | Key Advantages of this compound |
| Reaction Kinetics (k₂) | Up to ~400 M⁻¹s⁻¹ with specific tetrazines. General TCO-tetrazine reactions can range from 800 to 30,000 M⁻¹s⁻¹[1]. | ~1 M⁻¹s⁻¹ | Significantly faster reaction kinetics enable rapid labeling and cleavage even at low concentrations. |
| Stability | >97% stable in cell growth media for up to 48 hours[2][3]. | Generally stable, but some strained alkynes can react with thiols. | High stability under physiological conditions ensures reliability in long-term experiments. |
| Cleavage Efficiency | >97-99% cleavage achievable within minutes[2]. | Not applicable (ligation only). | Enables applications requiring probe disassembly or drug release. |
| Fluorogenicity | The reaction with tetrazine can lead to a significant "turn-on" of fluorescence. | Can be used with pre-fluorescent azides, but the reaction itself is not inherently fluorogenic. | "Light-up" property reduces background noise and allows for no-wash imaging. |
| Photophysical Properties | Excitation/Emission: Dependant on the specific coumarin derivative. Quantum Yield & Photostability: Data for the specific this compound conjugate is not readily available in the literature. However, coumarin derivatives are known for their good photostability and moderate to high quantum yields[4][5]. | Excitation/Emission: Dependent on the chosen fluorescent azide. Quantum Yield & Photostability: Varies widely based on the fluorophore attached to the azide. | The inherent fluorescence of the coumarin moiety provides a built-in reporter. |
Signaling Pathways and Experimental Workflows
Visualizing the logic of experimental designs and the underlying biological pathways is crucial for understanding the application of this compound.
Workflow for antibody conjugation and live-cell imaging using this compound.
References
- 1. A Systematic Study of Coumarin–Tetrazine Light‐Up Probes for Bioorthogonal Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cleavable C2-Symmetric trans-Cyclooctene Enables Fast and Complete Bioorthogonal Disassembly of Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. sciforum.net [sciforum.net]
Safety Operating Guide
Proper Disposal of Coumarin-C2-TCO: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of Coumarin-C2-TCO, a fluorescent dye derivative. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these protocols to maintain a safe laboratory environment.
Hazard Identification and Data Summary
The primary hazards associated with this compound are derived from the coumarin component. The following table summarizes the key toxicological and ecotoxicological data for coumarin.
| Hazard Classification | Data |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] May cause an allergic skin reaction.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[2][3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
Step-by-Step Disposal Protocol
The disposal of this compound, whether in solid form or in solution, must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Segregation of Waste:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Secondary containment is recommended for liquid waste containers to prevent spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Follow all institutional procedures for waste pickup requests.
-
Emergency Procedures
-
Spills: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material suitable for chemical spills. Collect the contaminated material and place it in the designated hazardous waste container. Clean the spill area thoroughly. For large spills, evacuate the area and contact your EHS office immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Logical Flow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Coumarin-C2-TCO
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Coumarin-C2-TCO, a fluorescent dye derivative utilized in bioconjugation applications. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment is required to prevent skin and eye contact, as well as inhalation. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times in the laboratory.[1][2] A face shield should be used in conjunction with safety goggles when there is a risk of splashes or when handling larger quantities of the compound.[3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Disposable nitrile gloves are the minimum requirement for handling this compound.[3] It is recommended to wear two pairs of gloves ("double-gloving"). If direct contact occurs, remove gloves immediately, wash hands thoroughly, and don fresh gloves. For prolonged handling or in case of a spill, heavier-duty gloves may be necessary. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times, if available. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required.[1][2] This is to protect your skin and personal clothing from potential spills. |
| Respiratory Protection | Use in a Well-Ventilated Area or Fume Hood | Work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of any potential aerosols or dust. If a fume hood is not available, ensure the area is extremely well-ventilated. In situations where dust or aerosol generation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be required. A risk assessment should be conducted to determine the appropriate level of respiratory protection. |
| Foot Protection | Closed-Toed Shoes | Shoes that completely cover the feet are mandatory in the laboratory to protect against spills and falling objects.[3] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure the safety of all personnel.
-
Waste Segregation: All waste contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Container: The container should be made of a material compatible with the solvents used. The label must include "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Disposal Procedure: Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
By adhering to these essential safety and logistical protocols, researchers can confidently and safely utilize this compound in their valuable work, contributing to advancements in drug development and scientific understanding.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
